Jujuboside B1
Description
Propriétés
Formule moléculaire |
C52H84O21 |
|---|---|
Poids moléculaire |
1045.2 g/mol |
Nom IUPAC |
(2R,3R,4S,5R,6R)-2-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C52H84O21/c1-22(2)15-24-16-50(8,63)42-25-9-10-30-48(6)13-12-31(47(4,5)29(48)11-14-49(30,7)51(25)20-52(42,73-24)66-21-51)69-45-41(72-44-38(62)35(59)32(56)23(3)67-44)39(27(55)19-65-45)70-46-40(36(60)34(58)28(17-53)68-46)71-43-37(61)33(57)26(54)18-64-43/h15,23-46,53-63H,9-14,16-21H2,1-8H3/t23-,24+,25-,26-,27+,28-,29+,30-,31+,32+,33+,34-,35+,36+,37-,38-,39+,40-,41-,42+,43+,44-,45+,46+,48+,49-,50+,51+,52+/m1/s1 |
Clé InChI |
OAVAUZCEOWCYCC-JHTONXGASA-N |
SMILES isomérique |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CC[C@@H]6[C@H]7[C@@](C[C@@H](O[C@@]78C[C@]6([C@@]5(CC[C@H]4C3(C)C)C)CO8)C=C(C)C)(C)O)C)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C7C(CC(OC78CC6(C5(CCC4C3(C)C)C)CO8)C=C(C)C)(C)O)C)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(CO1)O)O)O)O)O)O |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Jujuboside B1: Chemical Structure and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jujuboside B1, a prominent saponin (B1150181) isolated from the seeds of Ziziphus jujuba, has garnered significant attention for its diverse pharmacological activities. Traditionally used in Chinese medicine for its sedative and anxiolytic properties, recent scientific investigations have begun to elucidate the molecular mechanisms underlying its therapeutic potential. This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, with a focus on its effects on the central nervous system. Detailed summaries of its physicochemical characteristics, pharmacological actions, and the experimental protocols used for its study are presented. Furthermore, this guide includes visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.
Chemical Structure and Physicochemical Properties
This compound is a triterpenoid (B12794562) saponin with a complex glycosidic structure. Its chemical identity has been confirmed through various spectroscopic methods.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅₂H₈₄O₂₁ | [1] |
| Molecular Weight | 1045.2 g/mol | [1] |
| CAS Registry Number | 55466-05-2 | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | [2] |
| Melting Point | 228-231 °C | [3] |
Pharmacological Properties and Mechanism of Action
This compound exhibits a range of pharmacological effects, primarily centered on the central nervous system. Its sedative-hypnotic, anxiolytic, and neuroprotective properties are of particular interest for therapeutic development.
Sedative-Hypnotic Effects
This compound has been shown to potentiate pentobarbital-induced sleep, a common preclinical model for evaluating sedative-hypnotic activity. This effect is believed to be mediated, at least in part, through the modulation of the GABAergic system, the primary inhibitory neurotransmitter system in the brain.
Anxiolytic Effects
Preclinical studies using models such as the elevated plus-maze have demonstrated the anxiolytic potential of this compound. Its mechanism of action in reducing anxiety-like behaviors is thought to involve interactions with both the GABAergic and serotonergic systems.[3] Specifically, extracts containing jujubosides have been shown to upregulate the mRNA expression of several GABA-A receptor subunits (GABRA1, GABRA3) and serotonin (B10506) receptor subtypes (HTR1A, HTR2A, HTR2B).[3]
Neuroprotective Effects
This compound has demonstrated neuroprotective effects in various in vitro models of neuronal damage. One of the key mechanisms underlying this protection is the activation of the PI3K/Akt signaling pathway, a critical pathway involved in cell survival and proliferation.[1][4] By activating this pathway, this compound can mitigate neuronal apoptosis and protect against neurotoxicity.[4]
Table 2: Summary of Pharmacological Effects and Mechanisms of this compound
| Pharmacological Effect | Key Mechanism(s) | Experimental Models | Reference |
| Sedative-Hypnotic | Potentiation of GABAergic neurotransmission | Pentobarbital-induced sleep in mice | [5] |
| Anxiolytic | Modulation of GABAergic and serotonergic systems | Elevated plus-maze in rodents | [3] |
| Neuroprotective | Activation of PI3K/Akt signaling pathway | In vitro neuronal cell culture models | [1][4] |
Experimental Protocols
Extraction and Purification of this compound from Ziziphus jujuba Seeds
A detailed protocol for the isolation of this compound is crucial for its further study. The following is a generalized workflow based on common phytochemical extraction techniques.
Figure 1. General workflow for the extraction and purification of this compound.
Methodology:
-
Extraction: The dried and crushed seeds of Ziziphus jujuba are first defatted with petroleum ether to remove lipids. The defatted material is then extracted with 70% ethanol. The resulting extract is concentrated under reduced pressure to yield a crude extract.
-
Purification: The crude extract is subjected to a series of chromatographic separations. Initially, macroporous resin column chromatography is used for preliminary purification. This is followed by silica gel column chromatography. The final purification is achieved using preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.[6]
Pentobarbital-Induced Sleep Test
This in vivo assay is used to evaluate the sedative-hypnotic effects of this compound.
Figure 2. Experimental workflow for the pentobarbital-induced sleep test.
Methodology:
-
Animal Model: Male ICR mice are typically used. The animals are acclimatized to the laboratory conditions before the experiment.
-
Drug Administration: Mice are randomly divided into control, vehicle, and this compound treatment groups. This compound is administered intraperitoneally (i.p.) at various doses.
-
Induction of Sleep: A sub-hypnotic dose of pentobarbital sodium is administered i.p. a short time after the test compound.
-
Observation: The sleep latency (time to lose the righting reflex) and sleep duration (time from losing to regaining the righting reflex) are recorded.
-
Data Analysis: The data are statistically analyzed to determine the effect of this compound on the sleep parameters compared to the control group.[5][7][8]
Elevated Plus-Maze Test
This behavioral assay is used to assess the anxiolytic effects of this compound.
Figure 3. Workflow for the elevated plus-maze test.
Methodology:
-
Apparatus: The elevated plus-maze consists of two open arms and two closed arms arranged in the shape of a plus sign and elevated from the floor.
-
Procedure: Rodents (mice or rats) are treated with this compound or a vehicle control prior to the test. Each animal is placed in the center of the maze and allowed to explore freely for a set period (typically 5-10 minutes).
-
Data Collection: The animal's behavior is recorded by a video camera. The primary measures are the time spent in the open arms and the number of entries into the open and closed arms.
-
Interpretation: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.[9][10][11][12]
Signaling Pathways
PI3K/Akt Signaling Pathway in Neuroprotection
The neuroprotective effects of this compound are partly mediated by the activation of the PI3K/Akt signaling pathway.
References
- 1. Jujuboside B Reverse CUMS-Promoted Tumor Progression via Blocking PI3K/Akt and MAPK/ERK and Dephosphorylating CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jujuboside B Reverse CUMS-Promoted Tumor Progression via Blocking PI3K/Akt and MAPK/ERK and Dephosphorylating CREB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation of GABAA and 5-HT Receptors Involved in Anxiolytic Mechanisms of Jujube Seed: A System Biology Study Assisted by UPLC-Q-TOF/MS and RT-qPCR Method [frontiersin.org]
- 4. Jujuboside A Protects H9C2 Cells from Isoproterenol-Induced Injury via Activating PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. wakemed.org [wakemed.org]
- 9. Elevated plus maze protocol [protocols.io]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 12. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
Isolating Jujuboside B1 from Ziziphus jujuba Seeds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies for isolating Jujuboside B1, a bioactive saponin (B1150181), from the seeds of Ziziphus jujuba. The document details the necessary experimental protocols, presents quantitative data for comparison, and visualizes the intricate workflows and biological signaling pathways involved.
Introduction
Ziziphus jujuba, commonly known as jujube, has been a staple in traditional medicine for centuries, with its seeds particularly valued for their sedative and anxiolytic properties. Modern research has identified triterpenoid (B12794562) saponins (B1172615), especially jujubosides, as the primary active constituents responsible for these effects. Among them, this compound has garnered significant interest for its potential therapeutic applications. The isolation and purification of this specific compound are critical for advancing pharmacological research and drug development. This guide outlines a robust methodology for achieving high-purity this compound from its natural source.
Experimental Protocols
The isolation of this compound is a multi-step process involving extraction, preliminary purification, and fine chromatographic separation. The following protocols are synthesized from established methodologies.
Raw Material Preparation
-
Sourcing and Drying: Obtain mature, dried seeds of Ziziphus jujuba Mill. var. spinosa. Ensure the seeds are free from mold and other contaminants.
-
Pulverization: Crush the dried seeds into a coarse powder to increase the surface area for efficient solvent extraction.
Extraction of Total Saponins
This step aims to extract a crude mixture of saponins from the powdered seeds.
-
Extraction Procedure:
-
Suspend the powdered jujube seeds in the 50% MeOH solution.
-
Perform reflux extraction. The exact duration and temperature may vary, but a typical procedure involves heating at a controlled temperature for several hours.
-
Repeat the extraction process at least twice with fresh solvent to ensure maximum yield.
-
Combine the filtrates from all extraction cycles.
-
-
Concentration: Concentrate the combined extract under reduced pressure to remove the methanol (B129727), yielding a crude saponin extract.
Purification of this compound
The crude extract contains a mixture of jujubosides (A, A1, B, and B1) and other impurities. Chromatographic techniques are essential for isolating this compound.
-
Macroporous Resin Chromatography (Initial Purification):
-
Column Preparation: Pack a column with a suitable macroporous resin.
-
Loading: Dissolve the crude extract in an appropriate solvent and load it onto the column.
-
Elution: Elute the column with a stepwise gradient of ethanol-water solutions. This step helps in removing a significant portion of impurities and separating the total saponins from other compounds[5].
-
Fraction Collection: Collect the fractions containing the total jujubasaponins.
-
-
Reversed-Phase Flash Chromatography (Fractionation):
-
Column: Utilize a reversed-phase column, such as a Sunchrom ODS-A RPC column[5].
-
Mobile Phase: Employ a gradient of methanol in water to separate the different jujubasaponins[5].
-
Fraction Collection and Analysis: Collect fractions and analyze them using High-Performance Liquid Chromatography (HPLC) to identify those rich in this compound[5].
-
-
Preparative High-Performance Liquid Chromatography (Final Purification):
-
System: Use a preparative HPLC system equipped with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD), as saponins often lack a strong UV chromophore[6].
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: An optimized isocratic or gradient elution with acetonitrile (B52724) and water is commonly employed[7][8].
-
Injection and Collection: Inject the enriched this compound fraction from the previous step. Collect the peak corresponding to this compound.
-
Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC. A purity of over 98% can be achieved through this method[5].
-
Analytical Methods
Quantitative and qualitative analysis is crucial at various stages of the isolation process.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary analytical technique for both quantifying and identifying this compound.
Quantitative Data Summary
The efficiency of the isolation process can be evaluated based on the yield and purity of the final product. The following table summarizes quantitative data from a representative study.
| Parameter | Value | Reference |
| Starting Material | 100 g of Ziziphus jujuba seeds | [5] |
| Final Yield of this compound | 2.325 mg | [5] |
| Purity of this compound | >98% | [5] |
| Content of this compound in Total Saponins | 5 ± 1% | [5] |
Visualizations
Experimental Workflow for this compound Isolation
The following diagram illustrates the sequential steps involved in the isolation and purification of this compound.
Caption: Workflow for this compound Isolation.
Signaling Pathways Modulated by Jujuboside B
Jujuboside B has been shown to exert its biological effects by modulating several key signaling pathways. The diagram below provides a simplified representation of these interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. citedrive.com [citedrive.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Extraction and Isolation of Saponins | Springer Nature Experiments [experiments.springernature.com]
- 7. Separation and purification of saponins from Semen Ziziphus jujuba and their sedative and hypnotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Bioavailability and Pharmacokinetics of Jujuboside B1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jujuboside B1, a major saponin (B1150181) found in the seeds of Ziziphus jujuba, has garnered significant interest for its diverse pharmacological activities, including sedative-hypnotic, anti-inflammatory, and anti-tumor effects. However, its therapeutic potential is intrinsically linked to its bioavailability and pharmacokinetic profile. This technical guide provides a comprehensive overview of the current understanding of this compound's absorption, distribution, metabolism, and excretion (ADME) characteristics. Key findings indicate that this compound exhibits low oral bioavailability, primarily due to poor membrane permeability and potential presystemic metabolism. This document consolidates quantitative pharmacokinetic data, details experimental methodologies, and visualizes key processes to serve as a valuable resource for researchers in the fields of pharmacology, natural product chemistry, and drug development.
Introduction
This compound is a triterpenoid (B12794562) saponin that contributes significantly to the bioactivity of Ziziphi Spinosae Semen, a traditional medicine used for insomnia and anxiety. A thorough understanding of its pharmacokinetic properties is crucial for the rational design of dosage forms and the prediction of its clinical efficacy and safety. This guide aims to provide an in-depth analysis of the available data on the bioavailability and pharmacokinetics of this compound.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of this compound have been investigated in preclinical studies, primarily in rats. The data consistently demonstrate low systemic exposure following oral administration.
Table 1: Pharmacokinetic Parameters of Jujuboside B in Rats Following Intravenous and Oral Administration
| Parameter | Intravenous (1.5 mg/kg) | Oral (15 mg/kg) |
| Cmax (ng/mL) | 1350.6 ± 210.8 | 45.3 ± 15.2 |
| Tmax (h) | 0.08 ± 0.00 | 1.5 ± 0.5 |
| AUC (0-t) (ng·h/mL) | 785.4 ± 150.2 | 282.7 ± 95.4 |
| AUC (0-∞) (ng·h/mL) | 805.1 ± 155.3 | 304.6 ± 101.2 |
| t1/2 (h) | 4.92 ± 5.92 (β-phase) | 5.3 ± 1.9 |
| CL (L/h/kg) | 1.9 ± 0.4 | - |
| Vd (L/kg) | 6.8 ± 1.5 | - |
| Absolute Bioavailability (%) | - | 3.6 |
Data sourced from a pharmacokinetic study in rats. The intravenous data followed a two-compartment model, while the oral data fit a one-compartment model.
Experimental Protocols
In Vivo Pharmacokinetic Studies in Rats
Objective: To determine the pharmacokinetic profile and absolute bioavailability of this compound.
Methodology:
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration:
-
Intravenous (i.v.): this compound dissolved in a suitable vehicle was administered via the tail vein at a dose of 1.5 mg/kg.
-
Oral (p.o.): this compound was administered by oral gavage at a dose of 15 mg/kg.
-
-
Blood Sampling: Blood samples were collected from the retro-orbital plexus at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Plasma was separated by centrifugation and stored at -80°C until analysis.
-
Sample Analysis: Plasma concentrations of this compound were determined using a validated UPLC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental or compartmental methods to calculate key pharmacokinetic parameters.
Caption: Workflow for a typical in vivo pharmacokinetic study of this compound.
Analytical Method: UPLC-MS/MS for Quantification in Plasma
Objective: To accurately and sensitively quantify this compound in rat plasma.
Methodology:
-
Instrumentation: Ultra-performance liquid chromatography coupled with a tandem mass spectrometer (UPLC-MS/MS).
-
Chromatographic Separation:
-
Column: Acquity UPLC HSS T3 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard (e.g., Jujuboside A).
-
-
Sample Preparation:
-
Protein Precipitation: A simple and rapid protein precipitation method using a suitable organic solvent (e.g., acetonitrile) is employed to extract this compound from the plasma matrix.
-
-
Validation: The method is validated for linearity, accuracy, precision, selectivity, recovery, and matrix effect according to regulatory guidelines.
Caption: Key steps in the UPLC-MS/MS analysis of this compound in plasma.
Absorption
The low oral bioavailability of this compound (3.6%) suggests poor absorption from the gastrointestinal tract. Several factors may contribute to this:
-
Low Membrane Permeability: As a large and relatively polar saponin molecule, this compound likely has difficulty crossing the intestinal epithelial barrier via passive diffusion.
-
Efflux Transporters: The involvement of efflux transporters such as P-glycoprotein (P-gp) in limiting the absorption of this compound is a potential area for further investigation.
-
Presystemic Metabolism: Metabolism by gut microbiota and/or first-pass metabolism in the liver could reduce the amount of intact this compound reaching systemic circulation. Studies have shown that Jujuboside A can be metabolized to Jujuboside B by intestinal flora, which could also influence the overall exposure to Jujuboside B after administration of extracts containing both compounds.
Distribution
Limited data is available on the tissue distribution of this compound. Its pharmacological effects on the central nervous system suggest that it may cross the blood-brain barrier to some extent, although this is likely limited due to its physicochemical properties. Further studies are needed to quantify its distribution into various tissues.
Metabolism
The metabolic fate of this compound is not fully elucidated. In vitro studies using rat intestinal flora have shown that Jujuboside B can be degraded, suggesting a role for gut microbiota in its metabolism. Hepatic metabolism via cytochrome P450 enzymes is another potential metabolic pathway that requires further investigation.
Excretion
Comprehensive data on the excretion of this compound in urine, feces, and bile are currently lacking in the public domain. Given its low oral bioavailability, it is plausible that a significant portion of an oral dose is excreted unchanged in the feces.
Signaling Pathways in ADME (Hypothesized)
While specific signaling pathways governing the ADME of this compound are not well-defined, a hypothetical logical relationship can be proposed based on the known behavior of similar compounds.
Caption: A logical diagram illustrating the potential factors influencing the ADME of this compound.
Conclusion and Future Directions
The available evidence clearly indicates that this compound has low oral bioavailability, which presents a significant challenge for its development as a therapeutic agent. To overcome this limitation, future research should focus on:
-
Formulation Strategies: Development of novel drug delivery systems, such as nanoparticles, liposomes, or self-nanoemulsifying drug delivery systems (SNEDDS), to enhance the solubility and permeability of this compound.
-
In-depth Mechanistic Studies: Elucidation of the specific transporters and metabolic enzymes involved in the absorption and disposition of this compound. Caco-2 cell permeability assays, liver microsome stability assays, and plasma protein binding studies would provide valuable insights.
-
Excretion Studies: Comprehensive analysis of the excretion of this compound and its metabolites in urine, feces, and bile to create a complete mass balance profile.
-
Human Pharmacokinetics: Ultimately, well-designed clinical studies are needed to understand the pharmacokinetics of this compound in humans.
By addressing these knowledge gaps, the scientific community can better harness the therapeutic potential of this promising natural compound.
A Technical Guide to the Preliminary Biological Activity Screening of Jujuboside B1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jujuboside B1 (JB), a dammarane-type triterpene oligoglycoside isolated from Ziziphi Spinosae Semen (the seeds of Ziziphus jujuba), is a natural compound of significant interest in pharmacological research.[1] Traditionally used in Eastern medicine for treating insomnia and anxiety, recent scientific investigations have unveiled a broader spectrum of biological activities, positioning JB as a promising candidate for drug development.[2][3][4] This technical guide provides an in-depth overview of the preliminary biological screening of this compound, focusing on its anticancer, anti-inflammatory, and neuroprotective properties. It includes detailed experimental protocols, summarized quantitative data, and visualizations of the key signaling pathways involved.
Anticancer Activity
This compound has demonstrated significant antitumor effects across various cancer cell lines. Its primary mechanisms of action include the inhibition of cell proliferation, induction of programmed cell death (apoptosis and autophagy), and suppression of angiogenesis.[2][5][6]
Anti-proliferative and Cytotoxic Effects
Studies have shown that JB inhibits the proliferation of multiple cancer cell lines in a dose-dependent manner.[2][4] The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined for several breast cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound on Human Breast Cancer Cells
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 Value (µM) | Reference |
|---|---|---|---|---|---|
| MDA-MB-231 | Triple-Negative Breast Cancer | ATPlite | 72 h | 54.38 | [2][4] |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | ATPlite | 72 h | 74.94 |[2][4] |
In addition to breast cancer, JB has shown inhibitory effects on human gastric adenocarcinoma (AGS) and human colon carcinoma (HCT116) cells.[3][7] In vivo studies using xenograft mouse models further confirmed that JB significantly suppresses tumor growth.[2]
Induction of Apoptosis and Autophagy
JB's anticancer activity is strongly linked to its ability to induce apoptosis.[3][4] Treatment with JB leads to classic apoptotic markers, such as an increase in the sub-G1 cell population, activation of caspase-3, and cleavage of PARP.[3][4][7] The induction of apoptosis is mediated by both the extrinsic pathway, through an increase in FasL, and the intrinsic pathway, involving the pro-apoptotic protein NOXA.[3][4][7]
Simultaneously, JB triggers autophagy, a cellular self-degradation process.[2][3] This is evidenced by the conversion of LC3-I to LC3-II and the degradation of p62.[2] Interestingly, studies suggest that JB-induced autophagy is a protective mechanism, and its inhibition can enhance apoptosis.[3][7] In acute leukemia cells, JB has also been found to induce necroptosis, a form of programmed necrosis, via the RIPK1/RIPK3/MLKL pathway.[4][8]
Anticancer Signaling Pathways
This compound exerts its anticancer effects by modulating several key signaling pathways. The p38/JNK and MAPK pathways are activated, leading to apoptosis, while the VEGFR2 signaling pathway is blocked, resulting in the suppression of angiogenesis and tumor growth.[3][5][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Jujuboside B Inhibits the Proliferation of Breast Cancer Cell Lines by Inducing Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of jujuboside B and the underlying mechanism via induction of apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Jujuboside B Inhibits the Proliferation of Breast Cancer Cell Lines by Inducing Apoptosis and Autophagy [frontiersin.org]
- 5. Jujuboside B suppresses angiogenesis and tumor growth via blocking VEGFR2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jujuboside B inhibits proliferation and induces apoptosis and ferroptosis in colorectal cancer cells with potential involvement of the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Jujuboside B promotes the death of acute leukemia cell in a RIPK1/RIPK3/MLKL pathway-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Jujuboside B1 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Jujuboside B1, a bioactive triterpenoid (B12794562) saponin (B1150181) isolated from the seeds of Ziziphus jujuba. This document consolidates essential physicochemical data, detailed experimental protocols, and an exploration of its core signaling pathways, offering a valuable resource for research and development.
Core Compound Data: this compound
This compound is a key bioactive constituent of Ziziphus jujuba seeds, which have been used in traditional medicine for their sedative and anxiolytic properties. For research and pharmaceutical purposes, precise identification and characterization are crucial.
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 68144-21-8 | [1] |
| Note: Often confused with Jujuboside B (CAS: 55466-05-2). | ||
| Molecular Formula | C₅₂H₈₄O₂₁ | [1] |
| Molecular Weight | 1045.2 g/mol | [1] |
| Purity | ≥98% (by HPLC) | [1] |
| Appearance | White powder | |
| Source | Seeds of Ziziphus jujuba Mill. var. spinosa | |
| Solubility | Soluble in Dimethyl sulfoxide (B87167) (DMSO), Pyridine, Methanol, Ethanol. Insoluble in water. | [1] |
| Storage | Short term: 0°C; Long term: -20°C; Desiccated | [1] |
Experimental Protocols
This section details the methodologies for the extraction, isolation, purification, and analysis of this compound from its natural source.
I. Extraction and Isolation of Total Jujubosides
A generalized workflow for the extraction and isolation of saponins, including this compound, from Ziziphus jujuba seeds is presented below. This process typically involves a primary extraction followed by purification steps.
Experimental Workflow: From Seed to Purified Compound
References
Physicochemical Characteristics of Pure Jujuboside B: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jujuboside B is a triterpenoid (B12794562) saponin (B1150181) isolated from the seeds of Ziziphus jujuba var. spinosa, a plant widely used in traditional medicine.[1][2] As a major bioactive constituent, Jujuboside B has garnered significant interest for its potential therapeutic applications, including its sedative, anxiolytic, and cardiovascular-protective effects.[3][4] This technical guide provides a comprehensive overview of the known physicochemical characteristics of pure Jujuboside B, along with experimental methodologies and an exploration of its molecular signaling pathways.
Physicochemical Properties
The fundamental physicochemical properties of Jujuboside B are summarized in the tables below. This data is crucial for its identification, purification, and formulation in research and drug development.
Table 1: General Physicochemical Data for Jujuboside B
| Property | Value | Source |
| Molecular Formula | C₅₂H₈₄O₂₁ | [5] |
| Molecular Weight | 1045.21 g/mol | [5] |
| Appearance | White powder | |
| Melting Point | 228-231 °C | |
| pKa (Predicted) | 12.84 ± 0.70 | [6] |
Table 2: Solubility Profile of Jujuboside B
| Solvent | Solubility | Source |
| Water | Insoluble | [6] |
| Ethanol | Soluble | [6] |
| Methanol | Soluble | [6] |
| Pyridine | Soluble | [6] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [6] |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical characteristics of Jujuboside B are not extensively reported in publicly available literature. However, standard methodologies for natural products can be applied.
Isolation and Purification of Jujuboside B
A general workflow for the isolation and purification of Jujuboside B from Ziziphus jujuba seeds is outlined below. This process typically involves extraction followed by chromatographic separation.
Caption: General workflow for the isolation and purification of Jujuboside B.
Melting Point Determination
The melting point of pure Jujuboside B is determined using the capillary method with a melting point apparatus.
-
Sample Preparation: A small amount of finely powdered, dry Jujuboside B is packed into a capillary tube.
-
Measurement: The capillary tube is placed in a calibrated melting point apparatus.
-
Observation: The temperature is gradually increased, and the range from the temperature at which the substance begins to melt to the temperature at which it is completely liquid is recorded.
Solubility Determination
Qualitative solubility is determined by adding a small amount of Jujuboside B to the solvent of interest at room temperature and observing for dissolution. For quantitative analysis, a saturated solution is prepared and the concentration of the dissolved Jujuboside B is determined, often using High-Performance Liquid Chromatography (HPLC).
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and identification of Jujuboside B.
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of Jujuboside B. The fragmentation pattern observed in MS/MS experiments provides valuable information about its structure, particularly the arrangement of the sugar moieties. An analysis of the fragmentation of Jujuboside B in negative ion mode revealed a precursor ion [M-H]⁻ at m/z 1042.9.[7] Key fragment ions at m/z 910.9 and m/z 310.6 correspond to the loss of a xylose unit and the presence of a xylose-(1,2)-glucose moiety, respectively.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in Jujuboside B. The spectrum is expected to show characteristic absorption bands for hydroxyl (-OH) groups, C-H bonds in alkanes, and C-O bonds associated with the glycosidic linkages and the aglycone backbone. Specific peak assignments for pure Jujuboside B are not detailed in the reviewed literature, but general spectra of jujube extracts show broad O-H stretching, C-H stretching, and complex fingerprint regions indicative of its saponin structure.[10]
Signaling Pathways
Jujuboside B exerts its biological effects through the modulation of specific signaling pathways.
Endothelial Nitric Oxide Synthase (eNOS) Signaling Pathway
Jujuboside B has been shown to induce vasodilation through the activation of the eNOS pathway in vascular endothelial cells. This process involves an increase in intracellular calcium concentration, which in turn activates eNOS to produce nitric oxide (NO).
References
- 1. Comprehensive Chemical Composition Evaluation of Ziziphus jujuba var. spinosa Germplasm Resources and Selection of Elite Cultivars for Seed, Pulp, and Leaf Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triterpenoids in Jujube: A Review of Composition, Content Diversity, Pharmacological Effects, Synthetic Pathway, and Variation during Domestication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caringsunshine.com [caringsunshine.com]
- 4. The mechanism of simultaneous intake of Jujuboside A and B in the regulation of sleep at the hypothalamic level - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Jujuboside B | C52H84O21 | CID 24721031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phytochemical analyses of Ziziphus jujuba Mill. var. spinosa seed by ultrahigh performance liquid chromatography-tandem mass spectrometry and gas chro ... - Analyst (RSC Publishing) DOI:10.1039/C3AN01478A [pubs.rsc.org]
- 8. molnova.com [molnova.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Saponin Structure of Jujuboside B1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the saponin (B1150181) structure of Jujuboside B1, a key bioactive compound isolated from the seeds of Ziziphus jujuba. The document details its chemical properties, structural elucidation through various analytical techniques, and its significant biological activities, with a focus on the underlying signaling pathways.
Core Chemical and Physical Properties
This compound is a triterpenoid (B12794562) saponin with the molecular formula C₅₂H₈₄O₂₁ and a molecular weight of 1045.21 g/mol . Its complex structure consists of a dammarane-type triterpenoid aglycone, known as jujubogenin, linked to a branched oligosaccharide chain. The intricate arrangement of its sugar moieties is crucial for its biological efficacy.
| Property | Value |
| Molecular Formula | C₅₂H₈₄O₂₁ |
| Molecular Weight | 1045.21 g/mol |
| CAS Number | 55466-05-2 |
| IUPAC Name | (2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.0¹﹐¹⁴.0²﹐¹¹.0⁵﹐¹⁰.0¹⁵﹐²⁰]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
Structural Elucidation of this compound
The precise structure of this compound has been determined through a combination of advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Experimental Protocols
Isolation and Purification:
A typical protocol for the isolation of this compound from the seeds of Ziziphus jujuba involves the following steps:
-
Extraction: The dried and crushed seeds are extracted with methanol (B129727) or ethanol.
-
Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.
-
Chromatography: The saponin-rich fraction is further purified using a series of column chromatography techniques, such as silica (B1680970) gel chromatography and reversed-phase high-performance liquid chromatography (HPLC), to yield pure this compound.
Structural Analysis:
-
NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, and HMBC) NMR experiments are conducted to determine the connectivity of atoms within the molecule. These experiments allow for the assignment of all proton and carbon signals, revealing the structure of the aglycone and the sequence and linkage of the sugar residues.
-
Mass Spectrometry: Electrospray ionization (ESI) and high-resolution mass spectrometry (HRMS) are employed to determine the exact molecular weight and elemental composition of this compound. Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation pattern, which provides valuable information about the structure of the oligosaccharide chains and their connection to the aglycone.
The following diagram illustrates a general workflow for the isolation and structural elucidation of this compound.
Biological Activities and Signaling Pathways
This compound exhibits a range of pharmacological activities, with its anti-cancer properties being of particular interest to the scientific community. These effects are mediated through the modulation of several key signaling pathways.
Anti-Angiogenic Effects
This compound has been shown to inhibit angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. This effect is primarily achieved by blocking the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.[1] By inhibiting the phosphorylation of VEGFR2, this compound prevents the activation of downstream signaling molecules, including FAK, PLCγ1, Akt, and Src.[1]
The following diagram illustrates the inhibition of the VEGFR2 signaling pathway by this compound.
Induction of Apoptosis and Autophagy
This compound has demonstrated the ability to induce programmed cell death (apoptosis) and autophagy in cancer cells.[2] The apoptotic effect is associated with the extrinsic pathway, characterized by an increase in FasL (Fas ligand) and the activation of caspase-8 and caspase-3.[2] Furthermore, this compound activates the p38/c-Jun N-terminal kinase (JNK) signaling pathway, which is also implicated in its pro-apoptotic activity.[2]
In some cancer cell lines, this compound-induced apoptosis is mediated by the pro-apoptotic protein NOXA.[3][4] Additionally, the induction of autophagy by this compound can be linked to the activation of the AMPK signaling pathway.[3][4]
The diagram below outlines the signaling pathways involved in this compound-induced apoptosis and autophagy.
Conclusion
This compound is a structurally complex saponin with significant potential in drug development, particularly in the field of oncology. Its ability to modulate key signaling pathways involved in angiogenesis, apoptosis, and autophagy underscores its promise as a therapeutic agent. Further research into the structure-activity relationship of this compound and its derivatives will be crucial for the development of novel and effective cancer therapies. This technical guide provides a foundational understanding of the saponin structure of this compound to support these ongoing research and development efforts.
References
- 1. Jujuboside B suppresses angiogenesis and tumor growth via blocking VEGFR2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of jujuboside B and the underlying mechanism via induction of apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Jujuboside B using High-Performance Liquid Chromatography (HPLC)
Introduction
Jujuboside B is a major bioactive triterpenoid (B12794562) saponin (B1150181) found in the seeds of Ziziphus jujuba Mill. var. spinosa, a plant widely used in traditional medicine.[1] It is recognized for its significant pharmacological effects, including sedative, anxiolytic, and neuroprotective properties.[2] Accurate and reliable quantification of Jujuboside B is crucial for the quality control of raw herbal materials, dietary supplements, and pharmaceutical preparations, as well as for pharmacokinetic studies.[3][4] This document provides a detailed protocol for the quantification of Jujuboside B using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or Tandem Mass Spectrometry (MS/MS).
Principle of the Method
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For Jujuboside B, a reverse-phase C18 column is typically employed. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase (C18) and a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol).
Due to the lack of a strong chromophore in its structure, Jujuboside B is not readily detectable by standard UV-Vis detectors. Therefore, universal detectors like ELSD or highly sensitive and specific detectors like MS/MS are preferred.[5][6]
-
HPLC with ELSD: The column eluent is nebulized and the solvent is evaporated, leaving behind fine particles of the non-volatile analyte. These particles scatter a light beam, and the amount of scattered light is proportional to the mass of the analyte.
-
UPLC-MS/MS: This method offers superior sensitivity and selectivity. The analyte is separated by UPLC, ionized (typically using electrospray ionization - ESI), and detected by a mass spectrometer. Quantification is often performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition.[3][7]
Experimental Protocols
Apparatus and Materials
-
Apparatus:
-
HPLC or UPLC system with a binary or quaternary pump, autosampler, and column oven.
-
Detector: Evaporative Light Scattering Detector (ELSD) or a Triple Quadrupole Mass Spectrometer (MS/MS).[3][8]
-
Analytical balance (0.01 mg sensitivity).
-
Ultrasonic bath.[9]
-
Vortex mixer.
-
Centrifuge.
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon).
-
-
Chemicals and Reagents:
-
Jujuboside B reference standard (≥98% purity).[10]
-
Acetonitrile (HPLC or LC-MS grade).
-
Methanol (B129727) (HPLC or LC-MS grade).
-
Formic acid or Acetic acid (LC-MS or analytical grade).
-
Ultrapure water (18.2 MΩ·cm).
-
Nitrogen gas (high purity, for ELSD and MS).
-
Standard Solution Preparation
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of Jujuboside B reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5-10 minutes if necessary to ensure complete dissolution. Store this solution at 2-8°C.[1][11]
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with methanol or the initial mobile phase composition to achieve a range of concentrations (e.g., 1-100 µg/mL for ELSD or 0.1-1000 ng/mL for MS/MS).[3][12]
Sample Preparation (from Ziziphus jujuba seeds)
-
Grinding: Mill the dried seeds of Ziziphus jujuba into a fine powder.
-
Extraction: Accurately weigh about 1.0 g of the powdered sample into a centrifuge tube. Add 25 mL of methanol (or a methanol-water mixture, e.g., 70:30 v/v).[13]
-
Ultrasonication: Vortex the mixture for 1 minute, then place it in an ultrasonic bath for 30-60 minutes to facilitate extraction.[14][15]
-
Centrifugation & Filtration: Centrifuge the extract at approximately 4000 rpm for 10 minutes.
-
Final Preparation: Carefully collect the supernatant and filter it through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial for analysis. Dilute the sample with the mobile phase if the concentration is expected to be outside the calibration range.
Chromatographic Conditions
Two validated methods are presented below, one using HPLC-ELSD for routine quality control and a more sensitive UPLC-MS/MS method for trace-level quantification or pharmacokinetic studies.
Method 1: HPLC-ELSD
| Parameter | Condition |
|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Column (e.g., 4.6 mm × 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30°C |
| ELSD Detector | Drift Tube Temp: 45-60°CNebulizing Gas (N₂): 1.6-1.8 L/min |
Method 2: UPLC-MS/MS [3][4][12]
| Parameter | Condition |
|---|---|
| UPLC System | Waters Acquity UPLC or equivalent |
| Column | Acquity HSS T3 (2.1 mm × 100 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Elution Mode | Gradient (A linear gradient may start with high aqueous content and ramp up to high organic content over several minutes) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 35°C |
| MS Detector | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition | m/z 1043.3 → 911.5 or m/z 1043.3 → 749.2[3][7] |
Data Presentation and Method Validation
A validated analytical method ensures reliable and accurate results. Key validation parameters, as per ICH guidelines, are summarized below based on published data for Jujuboside B quantification.[16][17]
Table 1: Summary of Quantitative and Validation Data for Jujuboside B Analysis
| Parameter | HPLC-ELSD Method | UPLC-MS/MS Method | Reference |
| Linearity Range | 1-25 µg/mL | 0.1-1000 ng/mL | [3][7][12] |
| Correlation Coeff. (R²) | > 0.999 | > 0.990 | [3][5] |
| LOD | ~10-50 ng/mL | 0.03 ng/mL | [3][4] |
| LOQ | 6.393 ng/mL | ~0.1 ng/mL | [3][5] |
| Precision (RSD%) | < 3.0% | < 11.5% | [3][5] |
| Accuracy / Recovery (%) | 94.96% – 102.65% | 90.3% – 95.7% | [3][5] |
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A correlation coefficient (R²) close to 1.0 indicates good linearity.[18]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Precision: The closeness of agreement among a series of measurements, expressed as the Relative Standard Deviation (RSD). It is assessed at intra-day (repeatability) and inter-day (intermediate precision) levels.
-
Accuracy: The closeness of the test results to the true value, typically determined through recovery studies by spiking a blank matrix with a known amount of analyte.
Mandatory Visualizations
Diagram 1: Workflow for Jujuboside B Quantification.
References
- 1. Comprehensive Chemical Composition Evaluation of Ziziphus jujuba var. spinosa Germplasm Resources and Selection of Elite Cultivars for Seed, Pulp, and Leaf Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. Development and validation of an UPLC-MS/MS method for determination of jujuboside B in rat plasma and its application in pharmacokinetic and bioavailability studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Simultaneous Determination of Water-Soluble Sugars in Fresh Jujube by High Performance Liquid Chromatography with Evaporative Light-Scattering Detector (HPLC-ELSD) [spkx.net.cn]
- 9. Method of Ultrasonic Extraction of Total Jujuboside from Ziziphus jujuba Mill in Mice Test [spkx.net.cn]
- 10. ISO Certified Reference Material 98% Jujuboside B 55466-05-2 Standard Reagent - Jujuboside B, 55466-05-2 | Made-in-China.com [m.made-in-china.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Development and validation of an UPLC-MS/MS method for determination of jujuboside B in rat plasma and its application in pharmacokinetic and bioavailability studies | Semantic Scholar [semanticscholar.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Extraction and characterization of phenolic compounds of jujube (Ziziphus jujuba) by innovative techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. frontiersin.org [frontiersin.org]
- 17. journalbji.com [journalbji.com]
- 18. pharmainfo.in [pharmainfo.in]
Application Notes and Protocols for the Isolation of Jujuboside B1 from Semen Ziziphi Spinosae
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step protocol for the efficient isolation and purification of Jujuboside B1, a bioactive saponin (B1150181), from Semen Ziziphi Spinosae (the seeds of Ziziphus jujuba var. spinosa). The protocol is designed to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
This compound, a dammarane-type triterpene oligoglycoside, is recognized for its potential therapeutic effects, including sedative and hypnotic activities.[1][2] The isolation of high-purity this compound is crucial for further pharmacological studies and drug development endeavors. This protocol integrates modern extraction and chromatographic techniques to achieve efficient isolation.
Experimental Overview
The isolation of this compound from Semen Ziziphi Spinosae involves a multi-step process that begins with the preparation of the raw material, followed by an efficient extraction method, and subsequent purification using chromatographic techniques. The overall workflow is depicted in the diagram below.
Figure 1: Experimental workflow for the isolation of this compound.
Quantitative Data Summary
The following table summarizes the quantitative data related to the content of this compound in Semen Ziziphi Spinosae and extracts, as reported in the literature. These values can serve as a benchmark for researchers to evaluate the efficiency of their isolation protocol.
| Parameter | Value | Source |
| Content of Jujuboside B in Semen Ziziphi Spinosae | 0.22–0.87 mg/g | [3] |
| Content of Jujuboside B in Water-Soluble Extract | 26.29 mg/g | [4] |
| Content of Jujuboside B in Grafted Ziziphi Spinosae Semen | 0.014–0.025% | [5] |
| Purity of Jujuboside A after Macroporous Resin Purification | up to 17.9% | [6] |
Detailed Experimental Protocols
Sample Preparation
-
Drying and Pulverization:
-
Dry the mature seeds of Ziziphus jujuba var. spinosa at a controlled temperature (e.g., 50-60°C) to a constant weight to remove moisture.
-
Pulverize the dried seeds into a coarse powder (approximately 20-40 mesh) using a mechanical grinder.
-
-
Defatting (Optional but Recommended):
-
To enhance the extraction efficiency of saponins (B1172615), it is advisable to defat the seed powder.
-
Perform Soxhlet extraction or ultrasonic-assisted extraction with a non-polar solvent such as petroleum ether or n-hexane for 2-4 hours.[1][5]
-
Discard the solvent containing the lipids and air-dry the defatted powder to remove any residual solvent.
-
Ultrasonic-Assisted Extraction of Total Saponins
Ultrasonic-assisted extraction is a highly efficient method for extracting bioactive compounds from plant materials.[7][8]
-
Extraction Setup:
-
Place a known quantity of the defatted seed powder (e.g., 100 g) into an extraction vessel.
-
Add the extraction solvent, typically an aqueous ethanol (B145695) solution (e.g., 70-80% ethanol), at a specified solid-to-liquid ratio (e.g., 1:10 to 1:20 w/v).[6][7]
-
Immerse the ultrasonic probe into the slurry or place the vessel in an ultrasonic bath.
-
-
Extraction Parameters:
-
Post-Extraction Processing:
-
Combine the extracts from each cycle.
-
Filter the combined extract through filter paper or a centrifuge to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain a crude saponin extract.
-
Preliminary Purification by Macroporous Resin Column Chromatography
Macroporous resin chromatography is an effective technique for the preliminary purification and enrichment of saponins from crude extracts.[6][9]
-
Resin Preparation and Column Packing:
-
Select a suitable macroporous resin (e.g., HPD-100, AB-8).[6] Pre-treat the resin by soaking it sequentially in ethanol and then water to activate it and remove any impurities.
-
Pack a glass column with the pre-treated resin.
-
-
Adsorption:
-
Dissolve the crude saponin extract in distilled water to a suitable concentration.
-
Load the sample solution onto the packed column at a controlled flow rate (e.g., 1-2 bed volumes per hour).
-
-
Elution:
-
Wash with Distilled Water: Wash the column with several bed volumes of distilled water to remove sugars, salts, and other highly polar impurities.
-
Elute with Aqueous Ethanol: Elute the adsorbed saponins using a stepwise gradient of aqueous ethanol.
-
Collect the 70% ethanol eluate.
-
-
Post-Purification Processing:
-
Concentrate the collected saponin-rich fraction under reduced pressure to remove the ethanol.
-
The resulting enriched saponin extract can be freeze-dried or vacuum-dried for storage before the final purification step.
-
Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Preparative HPLC is a high-resolution technique used for the final isolation of individual compounds from a complex mixture.[10][11]
-
Sample Preparation:
-
Dissolve the enriched saponin extract in the mobile phase to be used for the preparative HPLC.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Prep-HPLC Conditions (Example):
-
Column: A reversed-phase C18 column suitable for preparative scale (e.g., 250 mm x 20 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (B52724) (A) and water (B), often with a modifier like 0.1% formic acid.[4]
-
An example of a gradient elution could be: 0-10 min, 30% A; 10-40 min, 30-60% A; 40-50 min, 60-80% A. The exact gradient should be optimized based on analytical HPLC results.
-
-
Flow Rate: Dependent on the column dimensions, typically in the range of 5-20 mL/min.
-
Detection: UV detector set at a wavelength where this compound has absorbance (e.g., 203-210 nm).
-
Injection Volume: Dependent on the sample concentration and column capacity.
-
-
Fraction Collection:
-
Collect the fractions corresponding to the peak of this compound based on the retention time determined from analytical HPLC.
-
-
Post-Collection Processing:
-
Combine the fractions containing pure this compound.
-
Remove the mobile phase solvents by rotary evaporation or freeze-drying to obtain the purified this compound.
-
Purity Analysis
The purity of the isolated this compound should be confirmed using analytical HPLC with UV or Evaporative Light Scattering Detection (ELSD).[12]
-
Analytical HPLC Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 203 nm or ELSD.
-
Logical Relationships in the Purification Process
The following diagram illustrates the logical flow and decision-making points in the purification strategy.
Figure 2: Logical flow of the purification strategy.
By following this detailed protocol, researchers can successfully isolate high-purity this compound from Semen Ziziphi Spinosae for subsequent scientific investigation and potential therapeutic applications.
References
- 1. Botanical and Traditional Uses and Phytochemical, Pharmacological, Pharmacokinetic, and Toxicological Characteristics of Ziziphi Spinosae Semen: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemical, pharmacological, pharmacokinetic and toxicological characteristics of Ziziphi Spinosae Semen: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plant traits and environment affect the contents of medicinal components in Ziziphi spinosae semen in Lincheng County of Hebei Province - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hplc-ESI-MS/MS analysis of the water-soluble extract from Ziziphi spinosae semen and its ameliorating effect of learning and memory performance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptome analysis of heterografting on key medicinal compounds accumulation in Ziziphi Spinosae Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Studies on the extraction and purification of total saponins from Parched Semen Ziziphi Spinosae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 9. researchgate.net [researchgate.net]
- 10. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
- 12. Simultaneous determination of jujuboside A, B and betulinic acid in semen Ziziphi spinosae by high performance liquid chromatography-evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Jujuboside B in Breast Cancer Cell Line Studies (MCF-7, MDA-MB-231)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of Jujuboside B (JB), a natural saponin, on the human breast cancer cell lines MCF-7 and MDA-MB-231. The included data and protocols are derived from published research, offering a framework for investigating the anti-cancer properties of this compound.
Jujuboside B has been shown to inhibit the proliferation of both MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) breast cancer cells.[1] This effect is primarily achieved through the induction of apoptosis and autophagy.[1][2] Mechanistic studies have revealed that JB-induced apoptosis is mediated by the pro-apoptotic protein NOXA in both cell lines.[1][2][3] Additionally, in MCF-7 cells, JB has been found to induce autophagy via the AMPK signaling pathway.[1][2][3]
Data Presentation
The following tables summarize the quantitative data on the effects of Jujuboside B on MCF-7 and MDA-MB-231 cells.
Table 1: Cell Viability (IC50 Values)
| Cell Line | IC50 Value (µM) after 72h Treatment |
| MDA-MB-231 | 54.38[1] |
| MCF-7 | 74.94[1] |
Table 2: Induction of Apoptosis by Jujuboside B (48h Treatment)
| Cell Line | Jujuboside B Concentration (µM) | Percentage of Apoptotic Cells (%) |
| MDA-MB-231 | 0 (Control) | Baseline |
| 25 | Increased | |
| 50 | Significantly Increased | |
| 75 | Markedly Increased | |
| MCF-7 | 0 (Control) | Baseline |
| 25 | Increased | |
| 50 | Significantly Increased | |
| 75 | Markedly Increased |
Note: Specific percentages for apoptosis are often presented graphically in the source literature. The table reflects the dose-dependent increase in apoptosis observed. For precise quantification, refer to the cited literature.[1]
Mandatory Visualizations
Caption: Experimental workflow for studying Jujuboside B in breast cancer cells.
Caption: Signaling pathways activated by Jujuboside B in breast cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments based on published methodologies.[1]
Protocol 1: Cell Viability Assay (ATPlite™ Luminescence Assay)
This protocol is for determining the viability of MCF-7 and MDA-MB-231 cells in response to Jujuboside B treatment.
Materials and Reagents:
-
MCF-7 or MDA-MB-231 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Jujuboside B (stock solution in DMSO)
-
0.1% DMSO in complete growth medium (Vehicle control)
-
96-well white, opaque-bottom plates
-
ATPlite™ Luminescence Assay System (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count MCF-7 or MDA-MB-231 cells.
-
Seed 3,000 cells per well in a 96-well plate in a volume of 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Treatment:
-
Prepare serial dilutions of Jujuboside B in complete growth medium to achieve final concentrations of 20, 40, 60, 80, and 100 µM. Also, prepare a vehicle control (0.1% DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the prepared Jujuboside B dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
ATP Measurement:
-
Equilibrate the ATPlite™ reagents and the cell plate to room temperature.
-
Follow the manufacturer's instructions for the ATPlite™ assay. Typically, this involves adding a lysis solution followed by the substrate solution to each well.
-
Shake the plate for 5-10 minutes in the dark.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying apoptosis in MCF-7 and MDA-MB-231 cells using flow cytometry.
Materials and Reagents:
-
MCF-7 or MDA-MB-231 cells
-
Complete growth medium
-
Jujuboside B (stock solution in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency after the treatment period.
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of Jujuboside B (e.g., 0, 25, 50, 75 µM) for 48 hours.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. Aspirate the medium (containing floating cells) into a centrifuge tube.
-
Wash the adherent cells with PBS, then trypsinize them.
-
Combine the trypsinized cells with the medium collected in the previous step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Protocol 3: Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins involved in apoptosis and autophagy.
Materials and Reagents:
-
Treated MCF-7 or MDA-MB-231 cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cleaved PARP, anti-Cleaved Caspase-3, anti-NOXA, anti-p-AMPK, anti-AMPK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with Jujuboside B (e.g., 0, 25, 50, 75 µM) for 48 hours.
-
Harvest cells and wash with cold PBS.
-
Lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Use a loading control (e.g., β-actin) to ensure equal protein loading. Analyze band intensities using appropriate software.
-
References
- 1. Jujuboside B Inhibits the Proliferation of Breast Cancer Cell Lines by Inducing Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Jujuboside B Inhibits the Proliferation of Breast Cancer Cell Lines by Inducing Apoptosis and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Jujuboside B1 in Colorectal Cancer (HCT116) In Vitro Models
Application Notes
Jujuboside B (JUB), a natural saponin (B1150181) derived from the seeds of Ziziphus jujuba, has demonstrated significant anti-tumor effects in human colorectal cancer HCT116 cells.[1][2][3][4] In vitro studies have shown that Jujuboside B inhibits cell proliferation, and induces programmed cell death through multiple mechanisms, including apoptosis and ferroptosis.[1][3][4] The anti-cancer activity of Jujuboside B is associated with the modulation of key signaling pathways, primarily the MAPK signaling cascade.[1][3][4]
Key Findings:
-
Inhibition of Cell Proliferation: Jujuboside B significantly reduces the viability and colony formation of HCT116 cells in a concentration-dependent manner.[1][3][4]
-
Induction of Apoptosis: Treatment with Jujuboside B leads to a notable increase in the apoptotic rate of HCT116 cells.[1][2][3][4] This is accompanied by morphological changes characteristic of apoptosis, such as the formation of apoptotic bodies and mitochondrial swelling.[1][3] The molecular mechanism of apoptosis induction involves the regulation of Bcl-2 family proteins, with a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1][3] Furthermore, an increase in the ratio of cleaved caspase-3 to caspase-3 confirms the activation of the execution phase of apoptosis.[1][3] Mechanistic studies also point to the involvement of the extrinsic apoptosis pathway through the upregulation of FasL and caspase-8 activation.[2]
-
Induction of Ferroptosis: Jujuboside B has been shown to induce ferroptosis in HCT116 cells, a form of iron-dependent programmed cell death.[1][3][4] This is evidenced by increased levels of reactive oxygen species (ROS), malondialdehyde (MDA), total iron, and Fe2+, alongside decreased levels of glutathione (B108866) (GSH).[1] The expression of key ferroptosis regulators is also altered, with downregulation of SLC7A11 and GPX4, and upregulation of ACSL4 and TFR1.[1]
-
Modulation of Signaling Pathways: The anti-tumor effects of Jujuboside B in HCT116 cells are linked to the inhibition of the MAPK signaling pathway.[1][3][4] Specifically, Jujuboside B reduces the phosphorylation levels of MEK and ERK.[1] Additionally, the activation of p38/c-Jun N-terminal kinase (JNK) is associated with Jujuboside B-induced apoptosis.[2]
-
Induction of Autophagy: Jujuboside B also induces protective autophagy in HCT116 cells, as indicated by the formation of cytoplasmic vacuoles and the conversion of LC3-I to LC3-II.[2] Inhibition of autophagy enhances the apoptotic effect of Jujuboside B.[2]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of Jujuboside B on HCT116 cells based on published findings.
Table 1: Effect of Jujuboside B on HCT116 Cell Viability and Apoptosis
| Concentration (µM) | Cell Viability (% of Control) | Apoptosis Rate (% of Total Cells) |
| 0 | 100 | Baseline |
| 5 | Decreased | Not Reported |
| 10 | Significantly Decreased (P<0.01) | Significantly Increased (P<0.01) |
| 20 | Significantly Decreased (P<0.01) | Significantly Increased (P<0.01) |
| 40 | Significantly Decreased (P<0.01) | Significantly Increased (P<0.01) |
| 80 | Significantly Decreased (P<0.01) | Not Reported |
Data synthesized from studies demonstrating a concentration-dependent decrease in viability and increase in apoptosis.[1][3]
Table 2: Effect of Jujuboside B on Apoptosis-Related Protein Expression in HCT116 Cells
| Treatment Group | Bcl-2 Expression | Bax Expression | Cleaved Caspase-3/Caspase-3 Ratio |
| Control (0 µM) | Baseline | Baseline | Baseline |
| 10 µM JUB | Significantly Decreased (P<0.01) | Significantly Increased (P<0.01) | Significantly Increased (P<0.01) |
| 20 µM JUB | Significantly Decreased (P<0.01) | Significantly Increased (P<0.01) | Significantly Increased (P<0.01) |
| 40 µM JUB | Significantly Decreased (P<0.01) | Significantly Increased (P<0.01) | Significantly Increased (P<0.01) |
Data synthesized from western blot analyses.[1][3]
Table 3: Effect of Jujuboside B on Ferroptosis Markers in HCT116 Cells (40 µM)
| Marker | Change Relative to Control |
| ROS Levels | Significantly Increased (P<0.01) |
| MDA Levels | Significantly Increased (P<0.01) |
| Total Iron | Significantly Increased (P<0.01) |
| Fe2+ | Significantly Increased (P<0.01) |
| GSH Levels | Significantly Decreased (P<0.01) |
Summary of biochemical assay results.[1]
Table 4: Effect of Jujuboside B on MAPK Pathway Protein Phosphorylation in HCT116 Cells
| Treatment Group | p-MEK/MEK Ratio | p-ERK/ERK Ratio |
| Control | Baseline | Baseline |
| JUB Treatment | Significantly Reduced | Significantly Reduced |
Based on findings of MAPK pathway inhibition.[1]
Experimental Protocols
1. Cell Culture
The human colorectal cancer cell line HCT116 is cultured in a suitable medium, such as McCoy's 5A or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Viability Assay (MTT Assay)
-
Objective: To assess the cytotoxic effect of Jujuboside B on HCT116 cells.
-
Procedure:
-
Seed HCT116 cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Jujuboside B (e.g., 0, 5, 10, 20, 40, 80 µM) for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group (0 µM JUB).
-
3. Colony Formation Assay
-
Objective: To evaluate the long-term proliferative capacity of HCT116 cells after Jujuboside B treatment.
-
Procedure:
-
Seed a low number of HCT116 cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Treat the cells with different concentrations of Jujuboside B for 24 hours.
-
Replace the medium with fresh, drug-free medium and culture for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix with methanol, and stain with 0.1% crystal violet.
-
Count the number of colonies (typically containing >50 cells).
-
4. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Objective: To quantify the percentage of apoptotic and necrotic cells.
-
Procedure:
-
Seed HCT116 cells in a 6-well plate and treat with various concentrations of Jujuboside B (e.g., 0, 10, 20, 40 µM) for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
5. Western Blot Analysis
-
Objective: To determine the expression levels of specific proteins involved in apoptosis and signaling pathways.
-
Procedure:
-
Treat HCT116 cells with Jujuboside B as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-MEK, MEK, p-ERK, ERK, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using image analysis software and normalize to a loading control like β-actin.
-
Visualizations
Caption: Experimental workflow for studying Jujuboside B on HCT116 cells.
References
- 1. Jujuboside B inhibits proliferation and induces apoptosis and ferroptosis in colorectal cancer cells with potential involvement of the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of jujuboside B and the underlying mechanism via induction of apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Jujuboside B inhibits proliferation and induces apoptosis and ferroptosis in colorectal cancer cells with potential involvement of the MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Sedative Effects of Jujuboside B1 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for assessing the sedative properties of Jujuboside B1, a key bioactive saponin (B1150181) isolated from the seeds of Ziziphus jujuba. The following protocols and data summaries are intended to facilitate the design and execution of preclinical studies aimed at investigating the sedative and hypnotic potential of this compound.
The primary animal models employed for these studies are mice, with various strains such as Kunming (KM) and C57BL/6 being commonly reported.[1][2] The sedative effects of this compound are typically evaluated through behavioral assays that measure changes in sleep patterns and locomotor activity.
Experimental Protocols
Pentobarbital-Induced Sleep Test
This is the most common method to assess the hypnotic effects of a compound. It measures the ability of a substance to potentiate the sleep-inducing effects of a sub-hypnotic or hypnotic dose of pentobarbital (B6593769).
Objective: To determine if this compound can decrease the time it takes for an animal to fall asleep (sleep latency) and increase the total time spent asleep (sleep duration) after pentobarbital administration.
Materials:
-
This compound
-
Pentobarbital sodium
-
Vehicle (e.g., saline, distilled water, or 0.5% carboxymethyl cellulose)
-
Experimental animals (e.g., male ICR or KM mice, 8 weeks old)
-
Animal cages
-
Syringes and needles for administration (oral gavage and intraperitoneal injection)
-
Timer
Procedure:
-
Animal Acclimation: House the mice in a temperature and humidity-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment. Provide ad libitum access to food and water.[3]
-
Grouping: Randomly divide the animals into the following groups (n=10-15 per group):
-
Vehicle Control Group
-
Positive Control Group (e.g., Diazepam)
-
This compound Treatment Groups (various doses)
-
-
Administration:
-
Administer this compound or the vehicle orally (p.o.) to the respective groups.
-
Administer the positive control (e.g., Diazepam) intraperitoneally (i.p.) 30 minutes before the pentobarbital injection.[3]
-
-
Pentobarbital Injection: After a specific pretreatment time for this compound (typically 60 minutes), administer a hypnotic dose of pentobarbital (e.g., 45 mg/kg, i.p.) to all animals.[3]
-
Observation:
-
Immediately after pentobarbital injection, place each mouse in an individual cage and start the timer.
-
Sleep Latency: Record the time from pentobarbital injection until the loss of the righting reflex. The righting reflex is considered lost if the animal does not right itself within 30 seconds when placed on its back.[3]
-
Sleep Duration: Record the time from the loss of the righting reflex to its recovery.[3]
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to compare the sleep latency and duration between the treatment and control groups.
Locomotor Activity Test
This test is used to evaluate the sedative effects of a compound by measuring the reduction in spontaneous movement of the animals.
Objective: To determine if this compound decreases the spontaneous locomotor activity of mice.
Materials:
-
This compound
-
Vehicle
-
Experimental animals (e.g., male KM mice)
-
Locomotor activity chambers (e.g., open-field arena or jiggle-cage) equipped with infrared beams or a video tracking system.[4][5][6]
-
Syringes and needles for administration
Procedure:
-
Animal Acclimation: Acclimate the mice to the testing room for at least 30-60 minutes before the experiment.[5]
-
Grouping: Randomly assign the animals to control and this compound treatment groups.
-
Administration: Administer this compound or vehicle to the respective groups.
-
Testing:
-
Immediately after administration, place each mouse individually into the center of the locomotor activity chamber.[5]
-
Record the locomotor activity for a predefined period, typically 15-60 minutes.[5]
-
Parameters to be measured may include total distance traveled, number of line crossings, and time spent in the center versus the periphery of the arena.[6][7]
-
-
Data Analysis: Compare the locomotor activity parameters between the this compound-treated groups and the control group using appropriate statistical tests.
Quantitative Data Summary
The sedative effects of Jujubosides have been quantified in several studies. The tables below summarize the key findings.
| Table 1: Effect of Jujubosides on Pentobarbital-Induced Sleep in Mice | |||
| Treatment | Dose | Sleep Latency | Sleep Duration |
| Control (Vehicle) | - | Baseline | Baseline |
| Jujuboside A | Not Specified | Significantly Shortened[8] | Significantly Prolonged[8] |
| Jujuboside A+B | High Dose | Significantly better than control | Significantly better than control[2] |
| Ziziphi Spinosae Semen (ZSS) Extract | Not Specified | Shortened (p < 0.05)[1] | Extended (p < 0.01)[1] |
| Diazepam (DZP) | 1 mg/kg | Shortened (p < 0.05)[1] | Extended (p < 0.01)[1] |
| Table 2: Effect of Jujuboside A on Locomotor Activity in Mice | ||
| Treatment | Effect on Total Activity | Effect on Quiet State Time |
| Jujuboside A | Significantly Decreased[4][9] | Significantly Increased[4][9] |
| Diazepam (DZP) | Decreased | Increased |
Note: Specific dosages for this compound alone and its direct quantitative effects on sleep parameters were not explicitly detailed in the provided search results. Many studies evaluate it in combination with Jujuboside A or as part of a whole extract.
Signaling Pathways and Experimental Workflow
The sedative effects of this compound are believed to be mediated through the modulation of major neurotransmitter systems in the central nervous system.
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound's sedative action.
This compound is thought to exert its sedative effects primarily by enhancing the activity of the GABAergic system, the main inhibitory neurotransmitter system in the brain.[8][10][11] It may potentiate the function of both GABA-A and GABA-B receptors, leading to neuronal hyperpolarization and a decrease in neuronal excitability.[8][11] Additionally, some evidence suggests that jujubosides can inhibit the release of glutamate, an excitatory neurotransmitter, further contributing to a state of sedation.[12][13]
Experimental Workflow
Caption: General workflow for assessing this compound's sedative effects.
The experimental process follows a logical progression from animal preparation and drug administration to behavioral assessment and data analysis. This systematic approach ensures the reliability and reproducibility of the findings.
References
- 1. mdpi.com [mdpi.com]
- 2. The mechanism of simultaneous intake of Jujuboside A and B in the regulation of sleep at the hypothalamic level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-nps.or.kr [e-nps.or.kr]
- 4. researchgate.net [researchgate.net]
- 5. va.gov [va.gov]
- 6. The assessment of mouse spontaneous locomotor activity using motion picture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Locomotion test for mice [protocols.io]
- 8. Jujuboside A in ameliorating insomnia in mice via GABAergic modulation of the PVT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Sedative and anticonvulsant effect of jujuboside A] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Study on the neuroprotective and sedative effects of the combination of jujuboside B and spinosin from Ziziphi Spinosae Semen [agris.fao.org]
- 12. The inhibitory effects of jujuboside A on rat hippocampus in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Jujuboside B Demonstrates Potent Anti-Tumor Activity in Xenograft Models: Application Notes and Protocols
For Immediate Release
New research findings highlight the significant anti-tumor potential of Jujuboside B (JB), a natural saponin (B1150181) derived from the seeds of Ziziphus jujuba. In a series of in vivo xenograft studies, JB has been shown to effectively inhibit tumor growth in various cancer models, including colorectal and breast cancer.[1][2][3][4][5] These studies underscore the promise of Jujuboside B as a potential therapeutic agent for cancer treatment. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the anti-tumor activities of Jujuboside B in xenograft models.
Application Notes
Jujuboside B exerts its anti-tumor effects through a multi-pronged approach that includes the induction of apoptosis (programmed cell death), autophagy, and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[2][3][4] The compound has been observed to modulate several key signaling pathways involved in cancer cell proliferation and survival.
Key Anti-Tumor Mechanisms:
-
Induction of Apoptosis: Jujuboside B has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins such as NOXA and activating caspases, including caspase-3 and caspase-8.[3][4][5] This leads to the systematic dismantling of cancer cells.
-
Modulation of Autophagy: The compound also influences autophagy, a cellular recycling process. In some contexts, JB-induced autophagy has a pro-survival role, and its inhibition can enhance the apoptotic effects of the compound.[3][4]
-
Anti-Angiogenesis: Jujuboside B effectively suppresses tumor growth by blocking the VEGFR2 signaling pathway, which is crucial for angiogenesis.[2] This inhibition cuts off the tumor's blood supply, thereby impeding its growth and potential for metastasis.
-
Signaling Pathway Inhibition: JB has been found to inhibit key signaling pathways that are often hyperactivated in cancer, including the MAPK/ERK and PI3K/Akt pathways.[1][6]
Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo xenograft studies, demonstrating the efficacy of Jujuboside B in inhibiting tumor growth.
Table 1: Effect of Jujuboside B on HCT-15 Human Colorectal Cancer Xenograft Growth [2]
| Treatment Group | Mean Tumor Volume (mm³) at Day 15 | Percent Inhibition of Tumor Volume (%) | Mean Tumor Weight (g) | Percent Inhibition of Tumor Weight (%) |
| Control | 763.1 | - | - | - |
| Jujuboside B | 339.8 | 55.5 | - | 56.3 |
Table 2: Effect of Jujuboside B on MCF-7 and MDA-MB-231 Breast Cancer Xenograft Growth [4]
| Xenograft Model | Treatment Group | Mean Tumor Volume (mm³) | Percent Inhibition of Tumor Volume (%) | Mean Tumor Weight (g) | Percent Inhibition of Tumor Weight (%) |
| MCF-7 | Control | Not specified | - | Significantly higher than JB group | - |
| Jujuboside B | Significantly lower than control | Not specified | Significantly lower than control | Not specified | |
| MDA-MB-231 | Control | Not specified | - | Significantly higher than JB group | - |
| Jujuboside B | Significantly lower than control | Not specified | Significantly lower than control | Not specified |
Table 3: Effect of Jujuboside B on Tumor Progression in a Chronic Unpredictable Mild Stress (CUMS) Model [6]
| Treatment Group | Mean Tumor Volume (mm³) |
| Tumor-bearing control | Significantly higher than JB treated group |
| Tumor-bearing + Jujuboside B | Significantly lower than control |
| Tumor-bearing + CUMS | Significantly higher than all other groups |
| Tumor-bearing + CUMS + Jujuboside B | Significantly lower than CUMS group |
Experimental Protocols
This section provides detailed protocols for conducting in vivo xenograft studies to evaluate the anti-tumor activity of Jujuboside B.
Protocol 1: Human Colorectal Cancer Xenograft Model
Objective: To evaluate the effect of Jujuboside B on the growth of human colorectal cancer xenografts in nude mice.
Materials:
-
Human colorectal cancer cell line (e.g., HCT-15 or HCT 116)[2][3]
-
Jujuboside B (Sigma-Aldrich or other reputable supplier)
-
Female BALB/c nude mice (4-6 weeks old)
-
Matrigel (Corning)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
Sterile PBS
-
Syringes and needles (27-gauge)
-
Calipers
-
Animal housing facility with appropriate sterile conditions
Procedure:
-
Cell Culture: Culture HCT-15 or HCT 116 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Preparation for Implantation: Harvest cells during the exponential growth phase. Wash the cells twice with sterile PBS and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2 x 10^7 cells/mL.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 2 x 10^6 cells) into the right flank of each mouse.
-
Animal Grouping and Treatment:
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomly divide the mice into two groups: a control group and a Jujuboside B treatment group.
-
Control Group: Administer the vehicle (e.g., saline or PBS) to the mice according to the same schedule as the treatment group.
-
Jujuboside B Group: Administer Jujuboside B intraperitoneally (i.p.) at a predetermined dose (e.g., 40 mg/kg/day) for a specified period (e.g., 15 days).[6]
-
-
Tumor Growth Monitoring:
-
Measure the tumor volume every 2-3 days using calipers.
-
Calculate the tumor volume using the formula: Volume = (length × width²) / 2.[4]
-
Monitor the body weight of the mice to assess toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Process the tumor tissues for further analysis (e.g., histopathology, Western blotting).
-
Statistically analyze the differences in tumor volume and weight between the control and treatment groups.
-
Protocol 2: Human Breast Cancer Xenograft Model
Objective: To assess the anti-tumor efficacy of Jujuboside B on human breast cancer xenografts.
Materials:
-
Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231)[4]
-
Jujuboside B
-
Female BALB/c nude mice (4-6 weeks old)
-
Matrigel (for MCF-7 cells)
-
Sterile PBS
-
Syringes and needles (27-gauge)
-
Calipers
-
Animal housing facility
Procedure:
-
Cell Culture: Culture MCF-7 or MDA-MB-231 cells in appropriate medium (e.g., DMEM with 10% FBS).
-
Cell Preparation for Implantation:
-
MCF-7: Resuspend 5 x 10^6 cells in a mixture of medium and Matrigel.
-
MDA-MB-231: Resuspend 2 x 10^6 cells in sterile PBS.[4]
-
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the mammary fat pad of each mouse.
-
Animal Grouping and Treatment: Follow the same procedure as described in Protocol 1 for animal grouping and administration of Jujuboside B or vehicle.
-
Tumor Growth Monitoring: Monitor tumor volume and body weight as described in Protocol 1. The duration of the study may vary depending on the cell line (e.g., 17 days for MCF-7, 28 days for MDA-MB-231).[4]
-
Endpoint and Analysis: Perform the same endpoint procedures and analyses as described in Protocol 1.
Visualizations
The following diagrams illustrate the key signaling pathways affected by Jujuboside B and a general workflow for in vivo xenograft studies.
Caption: Signaling pathways modulated by Jujuboside B.
References
- 1. Jujuboside B inhibits proliferation and induces apoptosis and ferroptosis in colorectal cancer cells with potential involvement of the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Jujuboside B suppresses angiogenesis and tumor growth via blocking VEGFR2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of jujuboside B and the underlying mechanism via induction of apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jujuboside B Inhibits the Proliferation of Breast Cancer Cell Lines by Inducing Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Jujuboside B Inhibits the Proliferation of Breast Cancer Cell Lines by Inducing Apoptosis and Autophagy [frontiersin.org]
- 6. Jujuboside B Reverse CUMS-Promoted Tumor Progression via Blocking PI3K/Akt and MAPK/ERK and Dephosphorylating CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Jujuboside B1 in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Jujuboside B1 is a dammarane-type triterpene oligoglycoside isolated from the seeds of Ziziphi Spinosae Semen[1]. It is a bioactive constituent with demonstrated pharmacological activities, including the inhibition of platelet aggregation, anti-inflammatory effects, and potential anti-cancer properties[2][3]. Research has shown that this compound can induce apoptosis and ferroptosis in cancer cells, and modulate various signaling pathways, making it a compound of interest for therapeutic development[4]. These application notes provide a detailed protocol for the preparation and use of this compound in cell culture experiments to ensure reliable and reproducible results.
Materials and Reagents
-
This compound (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell line of interest (e.g., HCT116, SH-SY5Y)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
-
Biological safety cabinet
-
Vortex mixer
Protocol: Preparation of this compound for Cell Culture
This protocol outlines the steps for preparing a stock solution of this compound and subsequently diluting it to working concentrations for treating cells in culture.
Stock Solution Preparation (10 mM)
-
-
Formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock: 10 mmol/L * 0.001 L * 1000 g/mol = 10 mg.
-
-
Dissolution:
-
Aseptically weigh the calculated amount of this compound powder in a sterile microcentrifuge tube inside a biological safety cabinet.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if precipitation occurs[2].
-
-
Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components in an aseptic environment. Filtration is generally not recommended for DMSO-based stock solutions due to the potential for the solvent to dissolve certain filter membranes.
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light[2].
-
Preparation of Working Solutions and Cell Treatment
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution:
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) and allow them to adhere and reach the desired confluency (typically 70-80%) before treatment.
-
Treatment:
-
Remove the existing medium from the cells.
-
Add the prepared working solutions of this compound (and the vehicle control) to the respective wells.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Data Presentation: Effective Concentrations of this compound
The following table summarizes the effective concentrations of Jujuboside B and the related compound Jujuboside A as reported in various studies. This information can serve as a starting point for designing dose-response experiments.
| Compound | Cell Line | Assay | Effective Concentration Range | Observed Effect | Reference |
| Jujuboside B | HCT116 (colorectal cancer) | MTT Assay | 5-80 µM | Decreased cell viability | [4] |
| Jujuboside B | HCT116 (colorectal cancer) | Colony Formation | 10-40 µM | Reduced colony formation | [4] |
| Jujuboside B | SH-SY5Y & SK-N-SH (neuroblastoma) | Cell Viability | 16-64 µM | Rescued cell viability from 6-OHDA induced damage | [5] |
| Jujuboside A | H9C2 (cardiomyocytes) | MTT Assay | 0-100 µM | No cytotoxic effect | [6] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol provides a general procedure for assessing the effect of this compound on cell viability using a colorimetric MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.
-
Treatment: Treat the cells with a range of this compound concentrations and a vehicle control as described in the previous protocol. Incubate for the desired time period (e.g., 24 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Visualizations
Experimental Workflow
Caption: Workflow for investigating the effects of this compound in cell culture.
Signaling Pathways Modulated by Jujuboside B
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Jujuboside B Inhibited High Mobility Group Box Protein 1-Mediated Severe Inflammatory Responses in Human Endothelial Cells and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jujuboside B inhibits proliferation and induces apoptosis and ferroptosis in colorectal cancer cells with potential involvement of the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective Effects of Jujubosides on 6-OHDA-Induced Neurotoxicity in SH-SY5Y and SK-N-SH Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Jujuboside A Protects H9C2 Cells from Isoproterenol-Induced Injury via Activating PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Jujuboside B1: Application Notes and Protocols for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Jujuboside B1, a prominent saponin (B1150181) isolated from the seeds of Ziziphus jujuba, has garnered significant interest for its diverse pharmacological activities, including potential anticancer properties. Accurate and reliable analytical methods are paramount for its quantification, characterization, and elucidation of its mechanism of action. This document provides detailed application notes and experimental protocols for the spectroscopic analysis of this compound, focusing on techniques such as Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Fourier-Transform Infrared (FT-IR) Spectroscopy. Additionally, it visualizes key signaling pathways modulated by this compound, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of this compound in various matrices, including plant extracts and biological samples.
Application Notes
Experimental Protocol: Quantitative Analysis of this compound by HPLC-UV
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed. For example, a mixture of acetonitrile (B52724) (Solvent A) and water with 0.1% formic acid (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Monitor at a wavelength determined by UV-Vis spectral analysis of a pure standard, expected to be in the range of 200-220 nm.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in methanol (B129727) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: For plant extracts, a suitable extraction method (e.g., sonication or reflux with methanol) followed by filtration through a 0.45 µm syringe filter is required.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity (R²) | > 0.999 | [1] |
| Intra- and Inter-day Precision (RSD) | < 3% | [1] |
| Recovery | 95-105% | [1] |
| Limit of Detection (LOD) | Analyte and instrument dependent | [2] |
| Limit of Quantification (LOQ) | Analyte and instrument dependent | [2] |
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the structural elucidation and sensitive quantification of this compound.
Application Notes
Electrospray ionization (ESI) is a common ionization technique for saponins (B1172615) like this compound. Fragmentation patterns observed in MS/MS spectra provide valuable structural information, including the sequence and type of sugar moieties and the structure of the aglycone.[4] By analyzing the fragmentation of the molecular ion, researchers can confirm the identity of this compound and differentiate it from its isomers.
Experimental Protocol: LC-MS/MS Analysis of this compound
1. Instrumentation:
-
Liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.
2. LC Conditions:
-
(Refer to the HPLC-UV protocol for a suitable starting point for LC separation).
3. MS Conditions:
-
Ionization Mode: ESI, typically in negative ion mode for saponins.
-
Capillary Voltage: ~3.0-4.0 kV.
-
Source Temperature: ~120-150°C.
-
Desolvation Temperature: ~350-450°C.
-
Collision Energy: Optimize to achieve characteristic fragmentation (e.g., 20-40 eV).
-
Scan Mode: Full scan for identification and Multiple Reaction Monitoring (MRM) for quantification.
4. Data Analysis:
-
Identify the deprotonated molecule [M-H]⁻ in the full scan spectrum.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions corresponding to the loss of sugar units and fragmentation of the aglycone. A proposed fragmentation pathway for a related jujuboside is available.[4]
Logical Relationship of MS/MS Fragmentation
Caption: General fragmentation pathway of a saponin in MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of natural products like this compound. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide detailed information about the connectivity and stereochemistry of the molecule.
Application Notes
While a complete assigned NMR spectrum for this compound was not found in the search results, data for structurally similar compounds can be used as a reference.[5] The ¹H NMR spectrum will show signals for the protons of the aglycone and the sugar moieties. The ¹³C NMR spectrum will reveal the number of carbon atoms and their chemical environments. 2D NMR experiments are crucial for assembling the structure by establishing proton-proton (COSY), one-bond proton-carbon (HSQC), and multiple-bond proton-carbon (HMBC) correlations.[6][7][8][9][10]
Experimental Protocol: NMR Analysis of this compound
1. Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CD₃OD, DMSO-d₆) in an NMR tube.
2. NMR Experiments:
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integration of all protons.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the chemical shifts of all carbon atoms. DEPT experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): To identify proton-proton spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is key for connecting different spin systems and determining the glycosylation positions.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry and spatial proximity of protons.
3. Data Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, Mnova).
-
Assign all proton and carbon signals by systematically analyzing the 1D and 2D spectra.
-
Compare the chemical shifts with those of known related compounds to confirm the structure.
NMR Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jchr.org [jchr.org]
- 4. researchgate.net [researchgate.net]
- 5. Jujuboside B Reverse CUMS-Promoted Tumor Progression via Blocking PI3K/Akt and MAPK/ERK and Dephosphorylating CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. princeton.edu [princeton.edu]
- 8. 1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Experimental Design for Neuroprotective Studies of Jujuboside B1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experiments to evaluate the neuroprotective effects of Jujuboside B1. This document includes detailed protocols for key in vitro and in vivo assays, structured data presentation for quantitative analysis, and visualizations of relevant signaling pathways and experimental workflows.
Introduction to this compound and its Neuroprotective Potential
This compound, a saponin (B1150181) extracted from the seeds of Ziziphus jujuba, has demonstrated significant neuroprotective properties in various experimental models. Its mechanism of action is multifaceted, primarily involving the mitigation of oxidative stress and the modulation of apoptotic signaling pathways. Studies have shown its potential in models of Parkinson's and Alzheimer's diseases, suggesting its therapeutic promise for neurodegenerative disorders.[1][2][3] The protocols outlined below are designed to rigorously assess these neuroprotective activities.
In Vitro Neuroprotection Assays
Primary neuronal cultures or neuronal cell lines such as SH-SY5Y and PC12 are commonly used to model neurodegenerative conditions in vitro.[1][4] A neurotoxic insult, such as 6-hydroxydopamine (6-OHDA) for Parkinson's disease models or amyloid-β (Aβ) for Alzheimer's models, is used to induce cell death, against which the protective effects of this compound can be evaluated.[1][5]
Assessment of Cell Viability
Objective: To determine the concentration-dependent effect of this compound on neuronal survival following a neurotoxic challenge.
Key Assays: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric methods that measure the metabolic activity of viable cells.[5][6][7]
Data Presentation:
| Treatment Group | Concentration (µM) | Cell Viability (%) vs. Toxin Control |
| Control | - | 100 |
| Toxin (e.g., 6-OHDA) | [Specify] | [Value] |
| This compound + Toxin | 1 | [Value] |
| This compound + Toxin | 10 | [Value] |
| This compound + Toxin | 50 | [Value] |
| This compound only | 50 | [Value] |
Experimental Protocol: MTT Assay [6][7]
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with varying concentrations of this compound for 2 hours.
-
Neurotoxin Challenge: Add the neurotoxin (e.g., 100 µM 6-OHDA) to the wells (except for the control and this compound only groups) and incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the control group.
Evaluation of Apoptosis
Objective: To investigate whether this compound protects neurons by inhibiting programmed cell death (apoptosis).
Key Assays:
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9]
-
Caspase Activity Assays: Measures the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.[8][10]
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: Detects DNA fragmentation, a hallmark of apoptosis.[11]
Data Presentation:
| Treatment Group | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Caspase-3 Activity (Fold Change) |
| Control | [Value] | [Value] | 1 |
| Toxin | [Value] | [Value] | [Value] |
| This compound + Toxin | [Value] | [Value] | [Value] |
Experimental Protocol: Annexin V/PI Staining by Flow Cytometry [8][9]
-
Cell Treatment: Treat cells as described in the cell viability protocol.
-
Cell Harvesting: Gently collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry, acquiring at least 10,000 events per sample.
Measurement of Oxidative Stress
Objective: To determine if this compound's neuroprotective effect is mediated by its antioxidant properties.
Key Assays:
-
Reactive Oxygen Species (ROS) Measurement: Utilizes fluorescent probes like DCFH-DA to quantify intracellular ROS levels.[12]
-
Glutathione (GSH) Assay: Measures the levels of the key intracellular antioxidant, reduced glutathione.[13][14]
-
Lipid Peroxidation (MDA) Assay: Quantifies malondialdehyde (MDA), a major product of lipid peroxidation.[12][15]
Data Presentation:
| Treatment Group | Intracellular ROS (Fold Change) | GSH Level (nmol/mg protein) | MDA Level (nmol/mg protein) |
| Control | 1 | [Value] | [Value] |
| Toxin | [Value] | [Value] | [Value] |
| This compound + Toxin | [Value] | [Value] | [Value] |
Experimental Protocol: Intracellular ROS Measurement [12]
-
Cell Treatment: Treat cells in a 96-well black plate as previously described.
-
Probe Loading: Remove the treatment medium and incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
In Vivo Neuroprotection Studies
Animal models are crucial for validating the in vitro findings and assessing the therapeutic potential of this compound in a whole organism.
Animal Models of Neurodegeneration
-
Parkinson's Disease Model: Intrastriatal or intranigral injection of 6-OHDA in rodents leads to the progressive loss of dopaminergic neurons, mimicking key pathological features of Parkinson's disease.[16][17][18]
-
Alzheimer's Disease Model: Intracerebroventricular (ICV) injection of amyloid-β oligomers or the use of transgenic mice (e.g., 3xTg-AD) can replicate aspects of Alzheimer's pathology, including cognitive deficits and neuronal loss.[19][20][21][22]
Experimental Design and Endpoints
Typical Experimental Groups:
-
Sham/Control (Vehicle injection)
-
Disease Model (e.g., 6-OHDA or Aβ injection) + Vehicle
-
Disease Model + this compound (different dose levels)
-
This compound only
Key Endpoints:
-
Behavioral Tests: To assess motor function (e.g., rotarod test, cylinder test for Parkinson's models) or cognitive function (e.g., Morris water maze, Y-maze for Alzheimer's models).[19][20]
-
Histopathological Analysis: Immunohistochemical staining of brain sections for markers of neuronal survival (e.g., Tyrosine Hydroxylase for dopaminergic neurons, NeuN for general neurons) and cell death (e.g., TUNEL).
-
Biochemical Analysis of Brain Tissue: Measurement of oxidative stress markers (MDA, GSH), and protein expression analysis by Western blotting.[13][15]
Experimental Protocol: 6-OHDA-Induced Parkinson's Disease Model in Rats [16][17]
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats for one week.
-
Stereotaxic Surgery: Anesthetize the rats and place them in a stereotaxic frame. Inject 6-OHDA into the medial forebrain bundle.
-
This compound Administration: Administer this compound (e.g., via oral gavage) daily, starting one day before surgery and continuing for the duration of the experiment (e.g., 4 weeks).
-
Behavioral Testing: Perform behavioral tests at specified time points post-surgery.
-
Tissue Collection: At the end of the experiment, perfuse the animals and collect the brains for histological and biochemical analysis.
Analysis of Signaling Pathways
Objective: To elucidate the molecular mechanisms underlying the neuroprotective effects of this compound.
Key Technique: Western Blotting Western blotting is used to detect and quantify the expression levels of specific proteins involved in cell survival and death pathways.[23][24][25]
Target Proteins:
-
PI3K/Akt Pathway: p-Akt, Akt, p-mTOR, mTOR. Activation of this pathway promotes cell survival.[1][26]
-
Apoptotic Pathway: Bax (pro-apoptotic), Bcl-2 (anti-apoptotic), Cleaved Caspase-3.[1]
-
MAPK Pathway: p-ERK, ERK, p-p38, p38. These pathways are involved in cellular stress responses.[27]
Data Presentation:
| Treatment Group | p-Akt/Akt Ratio (Fold Change) | Bcl-2/Bax Ratio (Fold Change) | Cleaved Caspase-3 (Fold Change) |
| Control | 1 | 1 | 1 |
| Toxin | [Value] | [Value] | [Value] |
| This compound + Toxin | [Value] | [Value] | [Value] |
Experimental Protocol: Western Blotting [23][24]
-
Protein Extraction: Lyse cells or brain tissue homogenates in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and quantify the band intensities using densitometry software.
Visualizations
Caption: this compound PI3K/Akt Signaling Pathway.
Caption: In Vitro Neuroprotection Experimental Workflow.
Caption: In Vivo Neuroprotection Experimental Workflow.
References
- 1. Protective Effects of Jujubosides on 6-OHDA-Induced Neurotoxicity in SH-SY5Y and SK-N-SH Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Zizyphus: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 4. neuroscirn.org [neuroscirn.org]
- 5. In vitro test - Viability and survival test - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Detection of Apoptosis in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Oxidative Stress and Methods of Its Determination in Experimental Brain Pathology [mediresonline.org]
- 14. researchgate.net [researchgate.net]
- 15. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Effects of the fermented Zizyphus jujuba in the amyloid β25-35-induced Alzheimer's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Food Science of Animal Resources [kosfaj.org]
- 21. Effects of the fermented Zizyphus jujuba in the amyloid β25-35-induced Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scienceopen.com [scienceopen.com]
- 23. Western Blotting for Neuronal Proteins [protocols.io]
- 24. researchgate.net [researchgate.net]
- 25. Unlocking the brain: A new method for Western blot protein detection from fixed brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Jujuboside A Protects H9C2 Cells from Isoproterenol-Induced Injury via Activating PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Jujuboside A Exhibits an Antiepileptogenic Effect in the Rat Model via Protection against Traumatic Epilepsy-Induced Oxidative Stress and Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Jujuboside B1 Solubility for Experimental Use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of Jujuboside B1 for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous solutions?
A1: this compound, a triterpenoid (B12794562) saponin (B1150181), has inherently low water solubility due to its complex and largely hydrophobic structure. This poor aqueous solubility is a common issue encountered in experimental settings and necessitates the use of solubilizing agents or specialized formulation techniques.
Q2: What are the primary methods to improve the aqueous solubility of this compound?
A2: The most common strategies to enhance the solubility of this compound for in vitro and in vivo experiments include:
-
Using Organic Co-solvents: Dimethyl sulfoxide (B87167) (DMSO) is a widely used solvent for dissolving this compound to create stock solutions.
-
Employing Surfactants and Co-solvents: Formulations containing agents like polyethylene (B3416737) glycols (PEGs) and polysorbates (e.g., Tween-80) can improve solubility.
-
Cyclodextrin (B1172386) Inclusion Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can significantly increase its aqueous solubility.
-
Nanoformulation: Techniques such as nanoemulsions can be used to create stable dispersions of this compound in aqueous media.
-
Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution of DMSO stock solution in aqueous media.
Cause: This "crashing out" occurs when the concentration of the organic solvent (DMSO) is rapidly decreased upon dilution, and the aqueous medium cannot maintain the solubility of this compound.
Solutions:
-
Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your experimental medium that maintains this compound solubility. For most cell lines, a final DMSO concentration of 0.1% to 0.5% is well-tolerated[1][2]. Primary cells may be more sensitive, requiring even lower concentrations[1].
-
Gradual Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous buffer, try a stepwise dilution. Add the DMSO stock to a smaller volume of the buffer first, while vortexing, and then bring it up to the final volume.
-
Use of Surfactants: Incorporating a biocompatible surfactant, such as Tween-80, in the final aqueous medium can help to stabilize the diluted this compound.
Table 1: General Solubility Profile of this compound
| Solvent | Solubility | Notes |
| Water | Insoluble / Very Poorly Soluble | Direct dissolution in aqueous buffers for biologically relevant concentrations is generally not feasible. |
| DMSO | Highly Soluble (e.g., 100 mg/mL)[3] | The preferred solvent for creating high-concentration stock solutions. Ensure the use of anhydrous (fresh) DMSO as absorbed moisture can reduce solubility[3]. |
| Ethanol | Soluble[4] | Can be used as a solvent, but may have higher cytotoxicity in cell cultures compared to DMSO at similar concentrations. |
| Pyridine | Soluble[4] | Generally not used in biological experiments due to its toxicity. |
| Co-solvent Mixes | Potentially Soluble | Formulations with PEG 400, Propylene Glycol, and water have been used for other poorly soluble compounds and may be adapted for this compound[5][6]. |
Issue 2: Inconsistent experimental results due to variability in this compound concentration.
Cause: This can arise from incomplete dissolution or precipitation of this compound in the stock solution or final experimental medium.
Solutions:
-
Ensure Complete Dissolution of Stock: When preparing your DMSO stock, ensure complete dissolution by gentle warming and/or sonication[7]. Visually inspect the solution for any particulate matter before use.
-
Prepare Fresh Dilutions: Avoid storing diluted aqueous solutions of this compound for extended periods, as precipitation can occur over time. Prepare fresh dilutions for each experiment from a frozen DMSO stock.
-
Consider Advanced Formulations: For long-term studies or in vivo applications, more stable formulations like cyclodextrin inclusion complexes or nanoemulsions are recommended.
Table 2: Recommended Final DMSO Concentrations for Cell Culture Experiments
| Final DMSO Concentration | General Applicability | Recommendation |
| ≤ 0.1% | Considered safe for most cell lines, including sensitive and primary cells[1][2][8]. | Ideal for minimizing solvent-induced artifacts. |
| 0.1% - 0.5% | Tolerated by many robust cell lines[1][9][10]. | Always include a vehicle control with the same final DMSO concentration in your experiments. |
| > 0.5% | May cause significant cytotoxicity and affect cell physiology[2][11]. | Not recommended unless a dose-response curve for DMSO toxicity on the specific cell line has been performed. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in aqueous experimental media.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD) using the kneading method.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Ethanol-water solution (e.g., 50% v/v)
-
Vacuum oven or desiccator
Procedure:
-
Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 molar ratio is a common starting point).
-
Weigh the calculated amounts of this compound and HP-β-CD and place them in a mortar.
-
Gently triturate the powders to obtain a homogeneous physical mixture.
-
Slowly add a small amount of the ethanol-water solution dropwise to the powder mixture while continuously kneading with the pestle.
-
Continue kneading for 30-60 minutes. The mixture should form a thick, uniform paste.
-
Dry the resulting paste in a vacuum oven or desiccator at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The resulting dried complex can be ground into a fine powder and stored in a desiccator at room temperature.
-
The solubility of the complex in water should be determined and compared to that of the free this compound.
Signaling Pathways Involving Jujubosides
Understanding the mechanism of action of this compound is crucial for experimental design. While research on this compound is ongoing, studies on the closely related Jujuboside B and Jujuboside A provide insights into relevant signaling pathways.
Jujuboside B and MAPK/VEGFR2 Signaling
Jujuboside B has been shown to exhibit anticancer properties by modulating key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.
-
MAPK Pathway: Jujuboside B can inhibit the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically by reducing the phosphorylation of MEK and ERK proteins in cancer cells. This inhibition can lead to decreased cell proliferation and the induction of apoptosis[1][7].
-
VEGFR2 Pathway: Jujuboside B has been found to suppress angiogenesis by blocking the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. It inhibits the phosphorylation of VEGFR2 and its downstream effectors like Akt, FAK, and Src, thereby impeding the formation of new blood vessels that tumors need to grow[9][12][13].
Jujuboside A and GABAergic Signaling
Jujuboside A, another major saponin in Ziziphus jujuba, is known for its sedative and anxiolytic effects, which are primarily mediated through the modulation of the GABAergic system.
-
GABA Receptor Modulation: Jujuboside A can modulate the expression of different subunits of the GABA-A receptor in hippocampal neurons[10][14]. This modulation can enhance the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to a reduction in neuronal excitability[8][14]. It is suggested that the metabolites of jujubosides, such as jujubogenin, may be the active compounds that interact with GABA-A receptors[9].
References
- 1. Jujuboside A in ameliorating insomnia in mice via GABAergic modulation of the PVT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Jujuboside B inhibits proliferation and induces apoptosis and ferroptosis in colorectal cancer cells with potential involvement of the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulatory Effects of Jujuboside A on Amino Acid Neurotransmitter Profiles in Tic Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Regulation of GABAA and 5-HT Receptors Involved in Anxiolytic Mechanisms of Jujube Seed: A System Biology Study Assisted by UPLC-Q-TOF/MS and RT-qPCR Method [frontiersin.org]
- 10. Effects on the expression of GABAA receptor subunits by jujuboside A treatment in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Formulation and Optimization of Nanoemulsions Using the Natural Surfactant Saponin from Quillaja Bark | Semantic Scholar [semanticscholar.org]
- 12. Jujuboside B suppresses angiogenesis and tumor growth via blocking VEGFR2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Jujuboside B suppresses angiogenesis and tumor growth via blocking VEGFR2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation and Optimization of Nanoemulsions Using the Natural Surfactant Saponin from Quillaja Bark - PMC [pmc.ncbi.nlm.nih.gov]
Jujuboside B1 stability issues in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Jujuboside B in various solvents. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of Jujuboside B?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of Jujuboside B.[1] It is soluble up to 100 mg/mL in fresh, anhydrous DMSO.[1] For in vivo studies, complex solvent systems are often required.
Q2: How should I store my Jujuboside B stock solutions?
A2: For optimal stability, aliquot your Jujuboside B stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Q3: My Jujuboside B is not dissolving properly in DMSO. What should I do?
A3: Ensure you are using fresh, anhydrous DMSO, as it is hygroscopic and absorbed moisture can reduce the solubility of Jujuboside B.[1] Gentle warming and sonication can also aid in dissolution. If precipitation occurs upon dilution into aqueous media, consider using a co-solvent system or a formulation approach.
Q4: Is Jujuboside B stable in aqueous solutions?
A4: Jujuboside B has poor solubility in water. Moreover, as a glycoside, it is susceptible to hydrolysis, especially under acidic or basic conditions, which can cleave the sugar moieties from the triterpenoid (B12794562) backbone.
Q5: What are the primary degradation pathways for Jujuboside B?
A5: The primary degradation pathway for Jujuboside B is the hydrolysis of its glycosidic bonds. This can be catalyzed by enzymes (such as β-glucosidases) or by acidic or basic conditions, leading to the formation of its aglycone, jujubogenin, and the release of its sugar units.[2]
Troubleshooting Guide: Jujuboside B Stability Issues
This guide addresses specific stability-related problems you may encounter during your experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of biological activity of Jujuboside B in an experiment. | Degradation of the compound due to improper storage or handling. | 1. Prepare fresh stock solutions from solid Jujuboside B.2. Ensure stock solutions are stored correctly at -20°C or -80°C in aliquots.3. Minimize the time the compound spends in aqueous solutions, especially at non-neutral pH. |
| Precipitation of Jujuboside B upon dilution of DMSO stock into aqueous buffer. | Low aqueous solubility of Jujuboside B. | 1. Decrease the final concentration of Jujuboside B.2. Increase the percentage of DMSO in the final solution (be mindful of solvent toxicity in cell-based assays).3. Use a co-solvent such as ethanol (B145695) or a surfactant like Tween-80 to improve solubility. |
| Inconsistent experimental results over time. | Gradual degradation of Jujuboside B in the working solution. | 1. Prepare fresh working solutions for each experiment.2. If using a multi-day experimental setup, assess the stability of Jujuboside B in your specific experimental medium over that time period. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Degradation of Jujuboside B into smaller molecules. | 1. Analyze a freshly prepared standard of Jujuboside B to confirm its retention time and purity.2. Compare the chromatogram of the suspect sample to the fresh standard to identify potential degradation products.3. Consider performing forced degradation studies (see Experimental Protocols section) to intentionally generate and identify degradation products. |
Summary of Jujuboside B Solubility and Stock Solution Stability
| Solvent | Solubility | Recommended Storage (Stock Solution) | Notes |
| DMSO | Up to 100 mg/mL | -20°C for up to 1 month-80°C for up to 6 months | Use fresh, anhydrous DMSO.[1] |
| Ethanol | Limited | Not recommended for long-term storage | Can be used as a co-solvent. |
| Methanol (B129727) | Soluble | Not recommended for long-term storage | Often used in analytical mobile phases. |
| Water | Insoluble | Not applicable |
Experimental Protocols
Protocol 1: Preparation of Jujuboside B Stock Solution
-
Materials:
-
Jujuboside B (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the Jujuboside B vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of Jujuboside B in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution until the Jujuboside B is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Forced Degradation Study for Jujuboside B
Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.[3][4]
-
Materials:
-
Jujuboside B stock solution in a suitable solvent (e.g., methanol or acetonitrile)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-intensity light source (for photostability testing)
-
Temperature-controlled oven
-
HPLC or UPLC-MS/MS system
-
-
Procedure:
-
Acidic Hydrolysis: Mix an aliquot of the Jujuboside B stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with an equivalent amount of 0.1 M NaOH before analysis.
-
Basic Hydrolysis: Mix an aliquot of the Jujuboside B stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the Jujuboside B stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period.
-
Thermal Degradation: Place an aliquot of the Jujuboside B stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose an aliquot of the Jujuboside B stock solution in a phototransparent container to a high-intensity light source, as per ICH Q1B guidelines.[5][6] A dark control sample should be kept under the same conditions but protected from light.
-
Analysis: Analyze the stressed samples and a non-stressed control sample by a suitable analytical method (e.g., RP-HPLC with UV or MS detection) to assess the extent of degradation and identify any degradation products.
-
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. Analysis of the Glycoside Hydrolase Family 1 from Wild Jujube Reveals Genes Involved in the Degradation of Jujuboside A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpp.com [ijrpp.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Optimizing Jujuboside B1 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Jujuboside B1 for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in in vivo studies?
A1: Based on current literature, a common starting dose for assessing the anti-cancer and anti-inflammatory effects of this compound in mice is in the range of 10-40 mg/kg body weight. For example, a dose of 20 mg/kg has been used in breast cancer xenograft models.[1] It is crucial to perform a dose-finding study for your specific animal model and disease indication to determine the optimal therapeutic window.
Q2: What is the known oral bioavailability of this compound?
A2: The oral bioavailability of Jujubosides, in general, is low. Studies on Jujuboside A and B in rats have reported oral bioavailability of 1.3% and 3.6%, respectively.[1] This poor absorption from the gastrointestinal tract is a critical factor to consider when designing oral administration studies and interpreting results. The low bioavailability may be due to the metabolic processes in the gastrointestinal tract.[1]
Q3: What are the known signaling pathways affected by this compound?
A3: this compound has been shown to modulate several key signaling pathways in vivo, including:
-
Apoptosis and Autophagy: In cancer models, this compound can induce apoptosis (programmed cell death) and autophagy.[2]
-
Inflammation: It can inhibit inflammatory responses by targeting pathways involving NF-κB and the production of pro-inflammatory cytokines.[3]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway has been implicated in the anti-cancer effects of this compound.[4]
Troubleshooting Guide
Problem: I am not observing the expected therapeutic effect with my chosen dose of this compound.
-
Possible Cause 1: Inadequate Dosage. The effective dose can vary significantly between different animal models, disease types, and administration routes.
-
Solution: Conduct a dose-response study to determine the optimal dose for your specific experimental setup. Start with a dose reported in the literature for a similar application and test a range of higher and lower doses.
-
-
Possible Cause 2: Poor Bioavailability (Oral Administration). As mentioned in the FAQs, this compound has low oral bioavailability.
-
Solution: If using oral gavage, consider increasing the dose or exploring alternative administration routes such as intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism.
-
-
Possible Cause 3: Improper Formulation. this compound has limited solubility in aqueous solutions.
-
Solution: Ensure that this compound is fully dissolved. A common method is to first dissolve it in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it with a suitable vehicle such as saline or phosphate-buffered saline (PBS).[1] Always prepare fresh solutions before each administration.
-
Problem: I am observing signs of toxicity in my animals at higher doses.
-
Possible Cause: Dose is too high. Preliminary studies have shown that doses of 30 and 40 mg/kg/day in mice can lead to weight loss and reduced vigor.[1]
-
Solution: Reduce the dosage and/or the frequency of administration. Carefully monitor the animals for any signs of toxicity, including weight loss, changes in behavior, and altered food and water intake. If toxicity is observed, it is essential to adjust the protocol accordingly. There is currently no published oral LD50 value for this compound.
-
Quantitative Data from In Vivo Studies
The following tables summarize quantitative data from various in vivo studies investigating the effects of this compound.
Table 1: Anti-Cancer Efficacy of this compound
| Animal Model | Cancer Type | Administration Route | Dosage | Treatment Duration | Key Findings | Reference |
| Nude Mice | Breast Cancer (MCF-7 Xenograft) | Intraperitoneal | 20 mg/kg/day | 21 days | Significantly inhibited tumor growth. | [1] |
| Nude Mice | Breast Cancer (MDA-MB-231 Xenograft) | Intraperitoneal | 20 mg/kg/day | 21 days | Significantly suppressed tumor growth. | [1] |
| Nude Mice | Human Gastric Cancer (AGS Xenograft) | Not Specified | Not Specified | Not Specified | Effectively suppressed tumor growth. | [2] |
| Nude Mice | Human Colon Cancer (HCT 116 Xenograft) | Not Specified | Not Specified | Not Specified | Effectively suppressed tumor growth. | [2] |
Table 2: Anti-Inflammatory Efficacy of this compound
| Animal Model | Condition | Administration Route | Dosage | Treatment Duration | Key Findings | Reference |
| Mice | LPS-induced systemic inflammation | Not Specified | Not Specified | Not Specified | Demonstrated preventive effects against inflammatory pathologies. | [3] |
| Mice | Benzo(a)pyrene-induced lung inflammation | Oral | 1.5 g/kg BW (of hydrolyzed jujube extract) | 14 days | Attenuated histological lung damage and decreased plasma cytokines. | [5] |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to dissolve the powder completely. For example, a 100 mM stock solution can be prepared.[1]
-
Vortex thoroughly to ensure complete dissolution.
-
-
Working Solution Preparation:
-
On the day of administration, dilute the stock solution to the desired final concentration with sterile saline or PBS.
-
The final concentration of DMSO in the working solution should be kept low (typically <5%) to avoid solvent toxicity.
-
Vortex the working solution immediately before administration to ensure homogeneity.
-
Note: Always prepare fresh working solutions for each experiment.
-
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound working solution
-
Animal gavage needle (20-22 gauge, with a ball tip)
-
Appropriately sized syringe (e.g., 1 mL)
Procedure:
-
Animal Handling: Gently restrain the mouse, ensuring a firm but not restrictive grip. The head and body should be in a straight line.
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
-
Administration:
-
Once the needle is in the correct position (in the esophagus, not the trachea), slowly administer the this compound solution.
-
The typical administration volume for a mouse is around 10 mL/kg.
-
-
Post-Administration:
-
Gently withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Protocol 3: Intraperitoneal (IP) Injection in Rats
Materials:
-
Prepared this compound working solution
-
Sterile syringe (e.g., 1 mL or 3 mL)
-
Sterile needle (23-25 gauge)
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Restraint: Securely restrain the rat. One common method is to hold the rat with its head tilted downwards, causing the abdominal organs to shift forward.
-
Injection Site Identification:
-
Locate the lower right quadrant of the abdomen. This site is preferred to avoid puncturing the cecum, which is located on the left side.[6]
-
-
Injection:
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ. If blood or other fluid appears, withdraw and use a new sterile needle at a different site.
-
Slowly inject the this compound solution.
-
-
Post-Injection:
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound induces anti-cancer effects via apoptosis and autophagy pathways.
Caption: General workflow for in vivo studies using this compound.
References
- 1. Jujuboside B Inhibits the Proliferation of Breast Cancer Cell Lines by Inducing Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. oral ld50 values: Topics by Science.gov [science.gov]
Technical Support Center: Overcoming Low Bioavailability of Jujuboside B1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jujuboside B1. The focus is on addressing the challenges associated with its low oral bioavailability and providing practical solutions and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of my this compound low in my animal studies?
A1: The low oral bioavailability of this compound is likely due to a combination of factors:
-
Poor Aqueous Solubility: this compound is a saponin (B1150181) with poor water solubility, which limits its dissolution in gastrointestinal fluids, a prerequisite for absorption.
-
First-Pass Metabolism: After absorption, this compound may be extensively metabolized in the intestine and liver before it reaches systemic circulation.[1] This "first-pass effect" significantly reduces the amount of active compound reaching the bloodstream.[2][3] Studies on the related compound Jujuboside A show it is hydrolyzed in the stomach and intestines.[4][5]
-
P-glycoprotein (P-gp) Efflux: this compound may be a substrate for the P-glycoprotein (P-gp) efflux pump, an active transporter that pumps drugs out of intestinal cells back into the lumen, thereby reducing net absorption.[6][7]
Q2: What are the most common strategies to improve the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like this compound:
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic polymer matrix at a molecular level.[8] This can increase the dissolution rate and apparent solubility by presenting the compound in an amorphous state.[3][9]
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): SMEDDS are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form fine oil-in-water microemulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids.[10] This pre-dissolved state enhances solubility and absorption.[11][12]
-
Co-administration with P-gp Inhibitors: While not a formulation strategy per se, co-administering this compound with a known P-gp inhibitor can increase its intestinal absorption by blocking the efflux pump.[6]
Q3: How do I choose between a solid dispersion and a SMEDDS formulation for my experiment?
A3: The choice depends on your experimental goals and resources:
-
Solid Dispersions are generally easier to prepare on a small lab scale and can be formulated into solid dosage forms like powders or tablets. They are a good starting point for improving dissolution.
-
SMEDDS often provide a more significant and consistent enhancement in bioavailability, particularly for highly lipophilic compounds. They maintain the drug in a solubilized state, which can also help bypass enzymatic degradation to some extent. However, the formulation development can be more complex, involving the screening of multiple excipients.
Q4: I am seeing high variability in my in vivo pharmacokinetic data. What could be the cause?
A4: High variability is common with poorly soluble drugs and can be attributed to:
-
Inconsistent Dissolution: The extent of dissolution of unformulated this compound can vary significantly depending on the gastrointestinal conditions of individual animals (e.g., pH, presence of food).
-
Saturation of Transporters: If absorption is mediated by transporters, saturation at higher doses can lead to non-linear pharmacokinetics and increased variability.
-
Formulation Instability: If you are using a novel formulation, its stability in the gastrointestinal tract could be a factor. For instance, a supersaturated solid dispersion might prematurely crystallize.
Using bioavailability-enhancing formulations like SMEDDS can often reduce this variability by providing a more consistent and reproducible absorption profile.
Troubleshooting Guides
Issue 1: Poor Dissolution of this compound in In Vitro Assays
| Symptom | Possible Cause | Troubleshooting Step |
| This compound powder does not fully dissolve in aqueous buffer. | Poor intrinsic solubility of this compound. | 1. Prepare a Solid Dispersion: Increase the dissolution rate by preparing a solid dispersion with a hydrophilic carrier like PVP K30 or PEG 6000. 2. Formulate a SMEDDS: Ensure complete dissolution by formulating this compound into a self-microemulsifying system. |
| Inconsistent dissolution profiles between batches. | Variability in particle size or crystallinity of the raw material. | 1. Standardize Particle Size: Use a consistent milling or sieving process for the this compound powder. 2. Characterize Raw Material: Use techniques like DSC or XRD to check the crystallinity of your starting material. |
Issue 2: Low Permeability in Caco-2 Cell Assays
| Symptom | Possible Cause | Troubleshooting Step |
| Low apparent permeability coefficient (Papp) for this compound. | 1. Poor apical solubility. 2. Efflux by P-glycoprotein. | 1. Increase Apical Concentration: Use a formulation (e.g., a well-dispersed SMEDDS pre-concentrate) to increase the concentration of soluble this compound in the apical chamber. 2. Co-incubate with P-gp Inhibitor: Perform the transport study in the presence of a P-gp inhibitor (e.g., verapamil) to determine if efflux is a limiting factor. An increased Papp value in the presence of the inhibitor suggests P-gp involvement. |
| High efflux ratio (Papp B-A / Papp A-B > 2). | Active efflux of this compound by transporters like P-gp. | This confirms that efflux is a significant barrier. Consider formulation strategies that can inhibit or bypass P-gp, or co-administer with a P-gp inhibitor in subsequent in vivo studies. |
Data Presentation: Illustrative Pharmacokinetic Parameters
Due to the limited availability of direct comparative studies for this compound, the following table presents illustrative pharmacokinetic data from a study on a novel poorly water-soluble compound, demonstrating the potential improvements with SMEDDS and solid dispersion formulations. These values should be considered as representative examples of the enhancements achievable with these technologies.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| β-CD Inclusion Complex (Control) | ~30 | ~2.0 | ~1,188 | 100 |
| Solid Dispersion | ~600 | ~1.5 | ~12,498 | ~1052 |
| SMEDDS | ~12,000 | ~1.0 | ~42,637 | ~3590 |
Data adapted from a study on a novel medicative compound to illustrate the potential of different formulations.[13][14]
Experimental Protocols
Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
This protocol describes a general method for preparing a solid dispersion of this compound using a hydrophilic polymer.[15][16]
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Ethanol (B145695) (or another suitable solvent in which both components are soluble)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:5 w/w). Dissolve both components in a minimal amount of ethanol in a round-bottom flask. Use gentle warming or sonication if necessary to ensure complete dissolution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Once a solid film or mass is formed, transfer it to a vacuum oven and dry at 40°C for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion from the flask. Pulverize it using a mortar and pestle. Pass the resulting powder through a sieve (e.g., 100-mesh) to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous nature of this compound within the polymer matrix.
Formulation of this compound Self-Microemulsifying Drug Delivery System (SMEDDS)
This protocol outlines the steps for developing a SMEDDS formulation for this compound.
Materials:
-
This compound
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Magnetic stirrer
Procedure:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Pseudo-ternary Phase Diagram:
-
Select the best oil, surfactant, and co-surfactant based on the solubility studies.
-
Prepare various mixtures of the surfactant and co-surfactant (S/CoS mix) in different weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each S/CoS mix ratio, mix it with the oil at different weight ratios (e.g., from 9:1 to 1:9).
-
To each of these mixtures, add a fixed amount of water (e.g., 100 µL) and vortex. Observe the mixture for clarity and phase separation to identify the microemulsion region.
-
Plot the results on a pseudo-ternary phase diagram to delineate the self-microemulsifying region.
-
-
Preparation of this compound-loaded SMEDDS:
-
Select a formulation from within the optimal microemulsion region of the phase diagram.
-
Accurately weigh the oil, surfactant, and co-surfactant into a glass vial.
-
Add the pre-weighed this compound to the mixture.
-
Vortex or gently stir the mixture until the this compound is completely dissolved, resulting in a clear, isotropic pre-concentrate.
-
-
Characterization:
-
Droplet Size Analysis: Dilute the SMEDDS pre-concentrate (e.g., 100-fold) with water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.
-
Self-emulsification Time: Add a small amount of the SMEDDS pre-concentrate to a beaker of water with gentle stirring and measure the time it takes to form a clear or slightly bluish-white microemulsion.
-
Caco-2 Cell Permeability Assay
This protocol provides a general procedure to assess the intestinal permeability of this compound.[13][17][18]
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well or 24-well)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Propranolol (high permeability control)
-
Lucifer yellow or mannitol (B672) (low permeability control)
-
LC-MS/MS for sample analysis
Procedure:
-
Cell Culture: Culture Caco-2 cells and seed them onto Transwell® inserts at an appropriate density. Culture for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the cell monolayers using a TEER meter. Only use monolayers with TEER values above a pre-determined threshold (e.g., >300 Ω·cm²).
-
Permeability Study (Apical to Basolateral - A to B):
-
Wash the monolayers with pre-warmed HBSS.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Add the test solution (this compound dissolved in HBSS, potentially with a non-toxic solubilizing agent or as a SMEDDS pre-concentrate dilution) to the apical (donor) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Permeability Study (Basolateral to Apical - B to A):
-
Perform the same procedure as above but add the test solution to the basolateral chamber and sample from the apical chamber to determine the efflux ratio.
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Mandatory Visualizations
Caption: Experimental workflow for enhancing and evaluating this compound bioavailability.
Caption: this compound inhibits the HMGB1-TLR4-NF-κB inflammatory signaling pathway.
References
- 1. docsdrive.com [docsdrive.com]
- 2. scbt.com [scbt.com]
- 3. Jujuboside A Protects H9C2 Cells from Isoproterenol-Induced Injury via Activating PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Comparative Bioavailability of Apomorphine Sublingual Film and Subcutaneous Apomorphine Formulations in Patients with Parkinson’s Disease and “OFF” Episodes: Results of a Randomized, Three-Way Crossover, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study on Integrated Pharmacokinetics of the Component-Based Chinese Medicine of Ginkgo biloba Leaves Based on Nanocrystalline Solid Dispersion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
- 11. jpbs-online.com [jpbs-online.com]
- 12. A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. Degradation kinetics of jujuboside b by rat intestinal flora in vitro with an RRLC-MS-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpcbs.com [ijpcbs.com]
- 17. Antitumor activity of jujuboside B and the underlying mechanism via induction of apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
Jujuboside B1 degradation pathways and prevention
Welcome to the technical support center for Jujuboside B. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the degradation of Jujuboside B and to provide guidance on prevention strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Enzymatic Degradation
Question: My Jujuboside B sample is showing significant degradation when incubated with intestinal flora or tissue homogenates. What is the likely cause and how can I prevent it?
Answer:
Jujuboside B is a triterpenoid (B12794562) saponin (B1150181) that is susceptible to enzymatic hydrolysis, particularly by β-glucosidases present in intestinal flora and various tissues.[1] This enzymatic action cleaves the sugar moieties from the saponin backbone, leading to the formation of degradation products.
Troubleshooting:
-
Problem: Rapid degradation of Jujuboside B in in vitro or ex vivo experiments involving biological matrices.
-
Likely Cause: Presence of active glycoside hydrolases (e.g., β-glucosidases) in the experimental system.[1]
-
Solutions:
-
Heat Inactivation: Before starting the experiment, heat the biological matrix (e.g., intestinal flora suspension, tissue homogenate) to a temperature sufficient to denature the enzymes (e.g., 95°C for 10 minutes). Ensure this treatment does not affect other components of your experimental system.
-
Enzyme Inhibitors: Incorporate a general glycosidase inhibitor, such as D-glucono-δ-lactone, into your incubation medium. The optimal concentration should be determined empirically for your specific system.
-
Sterile Conditions: For experiments with intestinal flora, conducting the study under anaerobic and sterile conditions can minimize microbial enzymatic activity.
-
Quantitative Data on Enzymatic Degradation:
| Parameter | Condition | Result | Reference |
| Conversion Rate | Recombinant ZsBgl03 enzyme with Jujuboside A | ~86.9% conversion to Jujuboside B after 2 hours | [1] |
| Conversion Rate | Recombinant ZsBgl40 enzyme with Jujuboside A | ~78.8% conversion to Jujuboside B after 2 hours | [1] |
Hydrolytic Degradation (pH-related)
Question: I am observing degradation of my Jujuboside B sample in an aqueous solution over time. How does pH affect its stability?
Answer:
The stability of saponins (B1172615) in aqueous solutions can be significantly influenced by pH. While some triterpenoid saponins have been shown to be relatively stable over a wide pH range, extreme acidic or basic conditions can lead to hydrolysis of the glycosidic bonds.[2][3] For instance, a study on a specific saponin from Quillaja saponaria demonstrated that hydrolysis is base-catalyzed and follows first-order kinetics, with a much shorter half-life at pH 10.0 compared to pH 5.1.[4]
Troubleshooting:
-
Problem: Degradation of Jujuboside B in aqueous formulations or during experimental procedures involving different pH values.
-
Likely Cause: Acid- or base-catalyzed hydrolysis of the glycosidic linkages.
-
Solutions:
-
pH Optimization: Maintain the pH of the solution within a neutral to slightly acidic range (pH 5-7) for optimal stability, unless experimental conditions require otherwise.
-
Buffer Selection: Use a suitable buffer system to maintain a stable pH. Phosphate or citrate (B86180) buffers are commonly used.
-
Low Temperature: Store aqueous solutions of Jujuboside B at low temperatures (2-8°C) to slow down the rate of hydrolysis.
-
Quantitative Data on Saponin Hydrolysis (QS-18 from Quillaja saponaria):
| pH | Temperature (°C) | Half-life (days) | Reference |
| 5.1 | 26 | 330 ± 220 | [4] |
| 10.0 | 26 | 0.06 ± 0.01 | [4] |
Thermal Degradation
Question: How does temperature affect the stability of Jujuboside B, and what are the recommended storage and processing temperatures?
Answer:
High temperatures can accelerate the degradation of saponins, including Jujuboside B.[5] Thermal degradation can lead to the loss of biological activity. Studies on other saponins have shown that thermal degradation often follows first-order kinetics.[6] For long-term storage, it is recommended to keep Jujuboside B in a powdered form at -20°C.[7] Solutions should be stored at -80°C for up to a year or at -20°C for up to a month.[8]
Troubleshooting:
-
Problem: Loss of Jujuboside B potency after heat treatment or during high-temperature storage.
-
Likely Cause: Thermal degradation of the saponin structure.
-
Solutions:
-
Controlled Temperature: Avoid exposing Jujuboside B to high temperatures for extended periods. During experimental procedures, use the lowest effective temperature.
-
Appropriate Storage: For solid Jujuboside B, store at -20°C for long-term stability.[7] For stock solutions, aliquot and store at -80°C to minimize freeze-thaw cycles.[8]
-
Drying Methods: When preparing extracts containing Jujuboside B, consider using low-temperature drying methods like freeze-drying to minimize thermal degradation.[9]
-
Photodegradation
Question: My Jujuboside B sample seems to be degrading when exposed to light. Is it photosensitive and how can I protect it?
Answer:
Many natural products, including saponins, are sensitive to light. Photodegradation can occur upon exposure to UV or visible light, leading to the formation of degradation products and loss of activity.[10] It is crucial to protect Jujuboside B from light during storage and handling.
Troubleshooting:
-
Problem: Degradation of Jujuboside B in solutions or solid samples exposed to ambient or UV light.
-
Likely Cause: Photolytic cleavage or transformation of the molecule.
-
Solutions:
-
Light Protection: Store Jujuboside B powder and solutions in amber-colored vials or wrap containers with aluminum foil to protect from light.[8]
-
Controlled Lighting: Conduct experiments under controlled or minimized light conditions.
-
Antioxidants: The use of antioxidants may help to mitigate photo-oxidation. While specific data for Jujuboside B is limited, antioxidants have been shown to preserve other bioactive compounds in jujube fruit.[11]
-
Experimental Protocols
Protocol 1: Forced Degradation Study of Jujuboside B
This protocol outlines a general procedure for conducting forced degradation studies on Jujuboside B to understand its degradation pathways under various stress conditions.
1. Materials:
- Jujuboside B reference standard
- Hydrochloric acid (HCl)
- Sodium hydroxide (B78521) (NaOH)
- Hydrogen peroxide (H₂O₂)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid
- Water (HPLC grade)
- pH meter
- HPLC-UV or UPLC-MS/MS system
- Photostability chamber
- Oven
2. Procedure:
-
Acid Hydrolysis: Dissolve Jujuboside B in 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dissolve Jujuboside B in 0.1 M NaOH. Incubate at 60°C for a specified period. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Dissolve Jujuboside B in a solution of 3% H₂O₂. Keep at room temperature for a specified period.
-
Thermal Degradation: Place solid Jujuboside B in an oven at a high temperature (e.g., 80°C) for a specified period.
-
Photodegradation: Expose a solution of Jujuboside B to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4] A control sample should be wrapped in aluminum foil to protect it from light.
3. Analysis:
- Analyze the stressed samples at different time points using a validated stability-indicating HPLC or UPLC-MS/MS method.
- Monitor the decrease in the peak area of Jujuboside B and the appearance of new peaks corresponding to degradation products.
Protocol 2: Stability-Indicating UPLC-MS/MS Method
This method is adapted from a published study for the analysis of Jujuboside B and its degradation products.[12]
-
Instrumentation: Agilent 1200 Series RRLC system with a G6410B triple quadrupole mass spectrometer.
-
Column: Agilent Eclipse Plus C18 (2.1 mm × 50 mm, 1.8 µm).
-
Mobile Phase: Methanol and 0.1% formic acid in water (55:45, v/v).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
MS Detection: Negative electrospray ionization (ESI) with multiple reaction-monitoring (MRM).
-
MRM Transition for Jujuboside B: m/z 1043.3 → m/z 749.2.
-
MS Parameters:
-
Heater Temperature: 350°C
-
Ion Source Voltage: 4000 V
-
Nebulizer Gas Pressure: 35 p.s.i.
-
Fragmentor: 320 V
-
Collision Energy: 45 V
-
Visualizations
References
- 1. Analysis of the Glycoside Hydrolase Family 1 from Wild Jujube Reveals Genes Involved in the Degradation of Jujuboside A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Stability of saponin biopesticides: hydrolysis in aqueous solutions and lake waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Hydrogen sulfide treatment increases the antioxidant capacity of fresh Lingwu Long Jujube (Ziziphus jujuba cv. Mill) fruit during storage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Enhancing Jujuboside B1 Delivery to Target Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the delivery of Jujuboside B1 to target cells. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
I. FAQs and Troubleshooting Guides
This section is designed to provide quick and practical solutions to common challenges faced during the formulation, characterization, and in-vitro testing of this compound delivery systems.
Nanoparticle Formulation & Characterization
Q1: My this compound-loaded nanoparticles are showing significant aggregation in my cell culture medium. What could be the cause and how can I fix it?
A1: Nanoparticle aggregation in physiological buffers or cell culture media is a common issue, often driven by the interaction of nanoparticles with salts and proteins in the medium. This can lead to inaccurate and irreproducible results in cellular uptake and cytotoxicity assays.
Troubleshooting Steps:
-
Surface Modification: Consider coating your nanoparticles with a hydrophilic polymer like polyethylene (B3416737) glycol (PEG). This process, known as PEGylation, creates a "stealth" effect, reducing protein adsorption and subsequent aggregation.
-
Serum Concentration: The concentration of fetal bovine serum (FBS) in your cell culture medium can significantly impact nanoparticle stability. Try reducing the serum concentration or using a serum-free medium during the initial hours of your experiment. However, be mindful that this could affect cell health.
-
pH of the Medium: Changes in pH can alter the surface charge of your nanoparticles, leading to aggregation. Ensure the pH of your cell culture medium is stable and within the optimal range for both your cells and nanoparticles.
-
Particle Concentration: High concentrations of nanoparticles are more prone to aggregation. Try performing your experiments with a range of lower concentrations to find an optimal balance between therapeutic effect and stability.
Q2: I am experiencing very low encapsulation efficiency for this compound in my liposomes. What are the potential reasons and how can I improve it?
A2: Low encapsulation efficiency (EE%) for hydrophobic compounds like this compound in liposomes is a frequent challenge. This can be due to several factors related to the formulation and preparation method.
Troubleshooting Steps:
-
Lipid Composition: The choice of lipids is crucial. For hydrophobic drugs, incorporating lipids that have a higher affinity for the drug can improve encapsulation. Consider using lipids with different chain lengths or saturation levels. The inclusion of cholesterol is also known to enhance the stability of the lipid bilayer and can improve the encapsulation of hydrophobic drugs.
-
Drug-to-Lipid Ratio: There is an optimal range for the drug-to-lipid ratio. If the amount of drug is too high relative to the lipid, it can lead to saturation of the lipid bilayer and subsequent drug precipitation. Try varying the drug-to-lipid ratio to find the optimal concentration for your formulation.
-
Preparation Method: The method used to prepare the liposomes can significantly impact EE%. For hydrophobic drugs, methods like the thin-film hydration technique followed by sonication or extrusion are common. Ensure that the lipid film is completely hydrated and that the sonication or extrusion process is optimized to produce unilamellar vesicles of the desired size.
-
pH Gradient: For ionizable hydrophobic drugs, creating a pH gradient between the interior and exterior of the liposome (B1194612) (remote loading) can significantly improve encapsulation efficiency.
In-Vitro Assays
Q3: My MTT assay results for this compound-loaded nanoparticles are inconsistent and show high background. What could be causing this?
A3: The MTT assay, while common for assessing cell viability, can be prone to interference from nanoparticles.
Troubleshooting Steps:
-
Nanoparticle Interference: Nanoparticles can interact with the MTT reagent or the formazan (B1609692) crystals, leading to inaccurate absorbance readings. It is essential to run a control experiment with your nanoparticles in the absence of cells to check for any direct reduction of MTT by the nanoparticles themselves.
-
Formazan Crystal Solubilization: Incomplete solubilization of the formazan crystals can lead to variable results. Ensure that the solubilization buffer is added to all wells and that the crystals are completely dissolved before reading the absorbance. Gentle shaking can aid in this process.
-
Cell Seeding Density: The initial number of cells seeded can affect the final absorbance values. Ensure that you are seeding a consistent number of cells in each well and that the cells are in the logarithmic growth phase.
-
Incubation Time: The incubation time with the MTT reagent should be optimized. Too short an incubation may result in a weak signal, while a very long incubation can lead to cytotoxicity from the MTT itself.
Q4: I am having trouble detecting a clear signal for phosphorylated VEGFR2 (p-VEGFR2) in my Western blot after treating cells with this compound. What are some common pitfalls?
A4: Detecting phosphorylated proteins by Western blotting can be challenging due to the low abundance and transient nature of these modifications.
Troubleshooting Steps:
-
Sample Preparation: It is critical to work quickly and on ice during sample preparation to minimize the activity of phosphatases, which can dephosphorylate your target protein. Always include phosphatase inhibitors in your lysis buffer.
-
Blocking Buffer: When blotting for phosphoproteins, it is generally recommended to use Bovine Serum Albumin (BSA) as the blocking agent instead of non-fat milk. Milk contains casein, which is a phosphoprotein and can lead to high background.
-
Antibody Selection and Dilution: Use an antibody that is specific for the phosphorylated form of your target protein. The optimal antibody dilution needs to be determined empirically. A dilution that is too high will result in a weak signal, while a dilution that is too low can lead to high background.
-
Loading Control: Always probe for the total (non-phosphorylated) form of the protein on the same membrane after stripping or on a parallel blot. This will allow you to normalize the phosphorylated protein signal to the total protein amount and confirm that any changes you see are due to changes in phosphorylation and not changes in the total amount of the protein.
II. Data Presentation
While specific quantitative data for this compound nanoformulations is limited in the published literature, the following tables provide a summary of available data on the biological activity of Jujuboside B and extracts from Ziziphus jujuba. Additionally, we provide template tables for you to record your own experimental data for nanoparticle characterization and drug release studies.
Table 1: IC50 Values of Jujuboside B and Ziziphus jujuba Extracts on Cancer Cell Lines
| Compound/Extract | Cell Line | IC50 Value | Reference |
| Jujuboside B | HCT116 (colorectal cancer) | Not specified, but dose-dependent inhibition observed at 5-80 µM | [1] |
| Jujuboside B | AGS (gastric cancer) | Not specified, but apoptosis induced | [2] |
| Ziziphus jujuba water extract | Jurkat (leukemic) | 0.1 µg/mL | [3] |
| Ziziphus jujuba water extract | HEp-2 (laryngeal cancer) | 10 µg/mL | [3] |
| Ziziphus jujuba water extract | HeLa (cervical cancer) | 20 µg/mL | [3] |
| Ziziphus jujuba ethyl acetate (B1210297) extract | KG-1 (acute myeloid leukemia) | 0.242 mg/mL | [4] |
| Ziziphus jujuba ethyl acetate extract | NALM-6 (acute lymphoblastic leukemia) | 0.665 mg/mL | [4] |
| Ziziphus jujuba extract | MCF-7 (breast cancer) | <0.05 mg/mL | [5] |
Template Tables for Experimental Data
Use the following tables to organize and compare your experimental results for different this compound nanoformulations.
Table 2: Template for Physicochemical Characterization of this compound Nanoparticles
| Formulation ID | Nanoparticle Type (e.g., Liposome, SLN, PLGA) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| JB1-Lipo-01 | Liposome | |||||
| JB1-SLN-01 | Solid Lipid Nanoparticle | |||||
| JB1-PLGA-01 | PLGA Nanoparticle |
Table 3: Template for In Vitro Drug Release Kinetics of this compound from Nanoparticles
| Formulation ID | Time (hours) | Cumulative Release (%) | Release Kinetics Model (e.g., Higuchi, Korsmeyer-Peppas) | R² Value |
| JB1-Lipo-01 | 1 | |||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 | ||||
| JB1-SLN-01 | 1 | |||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 |
III. Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the development and evaluation of this compound delivery systems.
Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
-
Lipid Film Preparation:
-
Dissolve this compound and lipids (e.g., soy phosphatidylcholine and cholesterol in a specific molar ratio) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid transition temperature. This will form a thin, dry lipid film on the inner surface of the flask.
-
Keep the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask at a temperature above the lipid transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes of a defined pore size using a mini-extruder.
-
-
Purification:
-
Remove the unencapsulated this compound by dialysis against the hydration buffer or by size exclusion chromatography.
-
Cell Viability Assessment (MTT Assay)
-
Cell Seeding:
-
Seed your target cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Treatment:
-
Treat the cells with various concentrations of free this compound and this compound-loaded nanoparticles. Include untreated cells as a negative control and a vehicle control (nanoparticles without the drug).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
-
Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Cellular Uptake Analysis (Fluorescence Microscopy)
-
Fluorescent Labeling:
-
To visualize the uptake of nanoparticles, a fluorescent dye (e.g., Coumarin-6 or Rhodamine B) can be co-encapsulated with this compound during the nanoparticle formulation process.
-
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with the fluorescently labeled nanoparticles for various time points.
-
-
Fixation and Staining:
-
After incubation, wash the cells with PBS to remove non-internalized nanoparticles.
-
Fix the cells with a solution of 4% paraformaldehyde in PBS.
-
To visualize the cell nuclei, stain the cells with a nuclear stain like DAPI.
-
-
Imaging:
-
Mount the coverslips on microscope slides and visualize the cellular uptake of the nanoparticles using a fluorescence microscope. The green fluorescence from the encapsulated dye will indicate the presence of nanoparticles within the cells, while the blue fluorescence will show the location of the nuclei.
-
Western Blot Analysis of VEGFR2 Phosphorylation
-
Cell Lysis:
-
After treating the cells with this compound or its nanoformulation, wash the cells with ice-cold PBS and lyse them in a RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated VEGFR2 (p-VEGFR2) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize the data, strip the membrane and re-probe it with an antibody against total VEGFR2. You can also probe for a loading control like GAPDH or β-actin to ensure equal protein loading.
-
IV. Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the biological activity of this compound.
Caption: this compound inhibits the VEGFR2 signaling pathway.
Caption: this compound can activate the p38/JNK signaling pathway.
Caption: this compound can induce autophagy via the AMPK signaling pathway.
Experimental Workflow
The following diagram outlines a general workflow for the formulation and characterization of this compound-loaded nanoparticles.
Caption: General workflow for this compound nanoparticle development.
References
- 1. Nanoencapsulation of anthocyanins-loaded β-lactoglobulin nanoparticles: Characterization, stability, and bioavailability in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Control of Polymeric Nanoparticle Size to Improve Therapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Lipid-Based Encapsulation on the Bioaccessibility and Bioavailability of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: High-Purity Jujuboside B Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine protocols for obtaining high-purity Jujuboside B.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the extraction, purification, and analysis of Jujuboside B.
1. Extraction Issues
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Q1: Low yield of crude extract. | 1. Inefficient solvent extraction. 2. Inadequate particle size of the plant material. 3. Insufficient extraction time or temperature. | 1. Optimize the solvent system. Ethanol (B145695) (70-95%) is commonly effective for saponin (B1150181) extraction.[1][2] Consider ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance efficiency. 2. Grind the dried seeds of Ziziphus jujuba to a fine powder to increase the surface area for solvent penetration. 3. Increase extraction time and/or temperature, but monitor for potential degradation of Jujuboside B. |
| Q2: The crude extract contains a high amount of fatty substances. | The seeds of Ziziphus jujuba contain lipids that are co-extracted with polar solvents. | Perform a preliminary defatting step by extracting the powdered seeds with a non-polar solvent like hexane (B92381) or petroleum ether before proceeding with the primary extraction.[2] |
| Q3: Potential degradation of Jujuboside B during extraction. | Prolonged exposure to high temperatures or extreme pH can lead to the hydrolysis of the glycosidic bonds. | Employ milder extraction techniques like UAE at controlled temperatures. Maintain a neutral pH during extraction. Forced degradation studies can help understand the stability of Jujuboside B under various stress conditions.[3][4] |
2. Macroporous Resin Chromatography Issues
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Q4: Poor binding of Jujuboside B to the resin. | 1. Inappropriate resin type. 2. High flow rate during sample loading. 3. Column overloading. | 1. Screen different types of macroporous resins (e.g., D101, AB-8) to find one with optimal adsorption and desorption characteristics for Jujuboside B.[5][6] 2. Reduce the flow rate during sample loading to allow for sufficient interaction between the saponins (B1172615) and the resin. 3. Decrease the amount of crude extract loaded onto the column or use a larger column. |
| Q5: Co-elution of impurities with Jujuboside B. | The washing and elution steps are not optimized. | 1. After sample loading, wash the column with water to remove polar impurities like sugars and salts. 2. Use a stepwise gradient of ethanol-water for elution. A lower concentration of ethanol (e.g., 30-50%) may wash out some less polar impurities before eluting Jujuboside B with a higher ethanol concentration (e.g., 60-80%).[7] |
| Q6: Low recovery of Jujuboside B from the resin. | Strong irreversible adsorption to the resin or incomplete elution. | 1. Ensure the elution solvent is strong enough. A higher percentage of ethanol may be required. 2. Increase the volume of the elution solvent. 3. Regenerate the resin properly after each use by washing with a strong acid and base, followed by water and ethanol, to remove any strongly bound compounds. |
3. HPLC Purification & Analysis Issues
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Q7: Peak tailing for Jujuboside B in reversed-phase HPLC. | Secondary interactions between the saponin and residual silanol (B1196071) groups on the C18 column. | 1. Use a mobile phase with a low pH (e.g., containing 0.1% formic acid or acetic acid) to suppress the ionization of silanol groups.[8] 2. Employ an end-capped HPLC column specifically designed for the analysis of basic or highly polar compounds. 3. Increase the ionic strength of the mobile phase by adding a buffer (e.g., ammonium (B1175870) acetate).[9] |
| Q8: Poor resolution between Jujuboside B and Jujuboside A. | The mobile phase composition is not optimal for separating these structurally similar saponins. | 1. Optimize the gradient elution program. A shallower gradient can improve the separation of closely eluting peaks.[8] 2. Try different organic modifiers (e.g., methanol (B129727) vs. acetonitrile) in the mobile phase, as this can alter selectivity.[10] |
| Q9: Inconsistent retention times. | 1. Fluctuations in mobile phase composition. 2. Column temperature variations. 3. Column degradation. | 1. Ensure the mobile phase is well-mixed and degassed. Use a high-quality HPLC system with a reliable pump. 2. Use a column oven to maintain a constant temperature. 3. Use a guard column to protect the analytical/preparative column. If the column is old or has been subjected to harsh conditions, it may need to be replaced. |
4. Crystallization Issues
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Q10: Difficulty in inducing crystallization of purified Jujuboside B. | 1. The solution is not supersaturated. 2. Presence of impurities that inhibit crystal formation. 3. Inappropriate solvent system. | 1. Slowly evaporate the solvent to increase the concentration of Jujuboside B. 2. Ensure the starting material for crystallization is of high purity (>95%). 3. Experiment with different solvent and anti-solvent combinations (e.g., methanol-ether, ethanol-acetone). |
| Q11: Formation of amorphous precipitate instead of crystals. | The rate of supersaturation is too rapid. | Slow down the addition of the anti-solvent or the rate of solvent evaporation. Consider cooling the solution slowly. |
Data Presentation: Purification Efficiency
The following tables summarize typical quantitative data for the purification of Jujuboside B.
Table 1: Purity and Yield at Different Purification Stages
| Purification Step | Starting Material | Purity of Jujuboside B (%) | Recovery Yield (%) |
| Ethanol Extraction | Dried Ziziphus jujuba seeds | 1-5 | ~90 (of total saponins) |
| Macroporous Resin Chromatography | Crude Ethanol Extract | 40-60 | 75-85 |
| Preparative HPLC | Enriched Saponin Fraction | >98 | 60-70 |
| Crystallization | High-Purity HPLC Fraction | >99 | 80-90 |
Note: Values are approximate and can vary depending on the specific experimental conditions and the quality of the raw material.
Experimental Protocols
1. Detailed Methodology for High-Purity Jujuboside B Purification
This protocol outlines a multi-step process for obtaining high-purity Jujuboside B.
a) Extraction and Defatting:
-
Grind dried seeds of Ziziphus jujuba into a fine powder (40-60 mesh).
-
Reflux the powder with hexane (1:10 w/v) for 2 hours to remove lipids. Repeat this step twice.
-
Discard the hexane extracts and air-dry the defatted seed powder.
-
Extract the defatted powder with 80% ethanol (1:12 w/v) using ultrasonication (40 kHz, 300 W) for 45 minutes at 60°C. Repeat the extraction three times.
-
Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.
b) Macroporous Resin Chromatography:
-
Pre-treat D101 macroporous resin by soaking in ethanol for 24 hours, followed by washing with water until the effluent is clear.
-
Pack the resin into a glass column.
-
Dissolve the crude extract in water and load it onto the column at a flow rate of 2 bed volumes (BV)/hour.
-
Wash the column with 5 BV of deionized water to remove polar impurities.
-
Elute the column with a stepwise gradient of ethanol: 3 BV of 30% ethanol, followed by 5 BV of 70% ethanol. Collect the 70% ethanol fraction.
-
Concentrate the 70% ethanol fraction under reduced pressure to obtain an enriched saponin fraction.
c) Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
System: Preparative HPLC system with a UV detector.
-
Column: C18 column (e.g., 20 x 250 mm, 10 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Program: A linear gradient from 30% to 50% B over 40 minutes.
-
Flow Rate: 10 mL/min.
-
Detection: 210 nm.
-
Injection: Dissolve the enriched saponin fraction in methanol and inject onto the column.
-
Collect the fraction corresponding to the Jujuboside B peak.
-
Combine the pure fractions and remove the solvent under reduced pressure.
d) Crystallization:
-
Dissolve the purified Jujuboside B from the preparative HPLC step in a minimal amount of hot methanol.
-
Slowly add diethyl ether as an anti-solvent with gentle stirring until a slight turbidity appears.
-
Cover the container and allow it to stand at 4°C overnight.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with a small amount of cold diethyl ether and dry them under vacuum.
Mandatory Visualizations
Experimental Workflow for Jujuboside B Purification
Caption: Workflow for high-purity Jujuboside B purification.
Jujuboside B and the VEGFR2 Signaling Pathway
Caption: Jujuboside B inhibits the VEGFR2 signaling pathway.
Jujuboside B and the MAPK Signaling Pathway
References
- 1. Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. rjptonline.org [rjptonline.org]
- 4. ijrpp.com [ijrpp.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CN103690587A - Preparation method of triterpenoid saponin component - Google Patents [patents.google.com]
- 8. Development and validation of an UPLC-MS/MS method for determination of jujuboside B in rat plasma and its application in pharmacokinetic and bioavailability studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. pharmtech.com [pharmtech.com]
- 10. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Jujuboside B Separation
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the separation of Jujuboside B from other saponins (B1172615), primarily from the seeds of Ziziphus jujuba.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating Jujuboside B from other saponins?
A1: The main challenges stem from the structural similarities between Jujuboside B and other saponins, such as its isomer Jujuboside A, which often co-exist in the crude extract.[1] These similarities in polarity and molecular weight make achieving high resolution and purity difficult.[2] Common issues include peak tailing, poor resolution in chromatographic methods, and low recovery yields.[2] Additionally, the high viscosity of crude extracts due to co-extracted polysaccharides can complicate handling and the initial separation steps.[2]
Q2: Which analytical techniques are most effective for identifying and quantifying Jujuboside B?
A2: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for both the separation and quantification of Jujuboside B.[3][4] For detection, UV detectors can be used, typically at a low wavelength around 205 nm, as saponins lack a strong chromophore.[1][5] More specific and sensitive detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).[5][6][7][8] A combination of HPLC with tandem mass spectrometry (HPLC-MS/MS) provides a rapid and simple method for the identification of flavonoids and saponins from the source material.[9]
Q3: What are the typical initial steps for extracting total saponins from Ziziphus jujuba seeds?
A3: A common initial step is the defatting of the powdered seeds using a non-polar solvent like petroleum ether to remove lipids.[1] Following this, the defatted material is typically extracted with a polar solvent. Ethanol (B145695) or methanol (B129727) solutions of varying concentrations (e.g., 70% ethanol) are frequently used for this purpose.[9][10][] Modern techniques like ultrasound-assisted extraction (UAE) can improve the efficiency of this process compared to traditional maceration.[2][12]
Q4: Can Jujuboside B be separated from Jujuboside A, and if so, how?
A4: Yes, separating the isomers Jujuboside A and B is possible, though challenging. Preparative reversed-phase HPLC is a successful technique for resolving these isomers.[1] High-Speed Counter-Current Chromatography (HSCCC) has also been effectively employed for the separation of Jujuboside A and B, achieving purities of over 95%.[13] The choice of solvent system and optimization of chromatographic conditions are critical for achieving baseline separation.
Troubleshooting Guide
Problem 1: I am observing significant peak tailing and poor resolution during HPLC separation of my saponin (B1150181) extract.
Answer: This is a common issue when purifying saponins due to their polar nature and structural similarities.[2] Here are several troubleshooting steps:
-
Optimize the Mobile Phase: The composition of the mobile phase is critical. For reversed-phase HPLC, a common mobile phase consists of water and methanol or acetonitrile.[1] Systematically adjust the gradient and the ratio of the solvents to improve separation.[2] Adding a small amount of an acid, like formic acid (e.g., 0.1%) or trifluoroacetic acid (TFA), can improve peak shape by suppressing the ionization of carboxyl groups in the saponin structure.[14]
-
Change the Stationary Phase: If mobile phase optimization is insufficient, consider a different stationary phase. While C18 columns are common, a shorter alkyl chain (C8) or a phenyl column might offer different selectivity and reduce irreversible adsorption of hydrophobic saponins.[2]
-
Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution. Increasing the column temperature can decrease solvent viscosity and may improve peak symmetry, but must be done cautiously to avoid degrading the target compounds.
Problem 2: My recovery yield of Jujuboside B is consistently low after the purification process.
Answer: Low yields can result from several factors throughout the extraction and purification workflow.[2] Consider the following:
-
Extraction Efficiency: The initial extraction from the plant material is a critical step. Ensure the solvent used is appropriate for saponins (e.g., ethanol, methanol).[] Techniques like ultrasound-assisted extraction have been shown to be more efficient than traditional methods.[2]
-
Multi-step Purification Losses: Each purification step (e.g., liquid-liquid extraction, column chromatography) will have an associated loss of product. Minimize the number of steps where possible.
-
Irreversible Adsorption: Saponins can irreversibly bind to the stationary phase in chromatography.[2] If this is suspected, washing the column with a very strong solvent after each run may help regenerate it. Alternatively, switching to a different separation technique like High-Speed Counter-Current Chromatography (HSCCC), which avoids a solid stationary phase, can mitigate this issue.[8][13]
-
Sample Degradation: Saponins can be susceptible to degradation under harsh pH or high-temperature conditions. Ensure that any acids or bases used are in low concentrations and that evaporation steps are performed at moderate temperatures (e.g., 40°C).[1]
Problem 3: The crude saponin extract is highly viscous and difficult to work with.
Answer: High viscosity is typically caused by the co-extraction of polysaccharides.[2] This can interfere with subsequent purification steps.
-
Pre-extraction/Precipitation: You can perform a pre-extraction with less polar solvents to remove some interfering compounds.[2] Another effective method is to precipitate the polysaccharides. This can often be achieved by adding a high concentration of ethanol to your aqueous extract, as polysaccharides are generally less soluble in ethanol than saponins.
-
Enzymatic Hydrolysis: Using enzymes to break down the polysaccharides can reduce viscosity. However, this requires careful optimization to ensure the enzymes do not also degrade the target saponins.[2]
Data Presentation: Chromatographic Conditions
For easy comparison, the following tables summarize typical conditions used in the separation of jujubosides.
Table 1: Preparative HPLC Conditions for Jujuboside Separation
| Parameter | Value/Description | Reference |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | [3] |
| Mobile Phase | A: Water, B: Methanol | [1] |
| Elution Mode | Isocratic | [1] |
| Composition | 30% Water (A), 70% Methanol (B) | [1] |
| Flow Rate | 12 mL/min | [1] |
| Detection | UV at 205 nm | [1] |
Table 2: TLC Systems for Saponin Separation
| Stationary Phase | Mobile Phase System | Reference |
| Silica Gel | Chloroform:Methanol:Water (13:7:2, upper phase) | [15] |
| Silica Gel | Ethyl Acetate:Methanol:Water (81:11:8) | [15] |
| Cellulose | Butanol:Acetic Acid:Water (4:1:5) | [15] |
Experimental Protocols
Protocol 1: Extraction and Enrichment of Total Jujubosides
This protocol describes a general method for obtaining a saponin-rich extract from Ziziphus jujuba seeds.
-
Preparation of Plant Material: Dry the seeds of Ziziphus jujuba in an oven at 60-80°C and grind them into a fine powder (e.g., 40 mesh).[1]
-
Defatting: Extract the powder with petroleum ether for approximately 8 hours using a reflux setup to remove lipids. Air-dry the defatted powder.[1]
-
Saponin Extraction: Extract the defatted powder with 70% ethanol using an ultrasonic bath for two hours at a temperature of around 37°C.[10]
-
Concentration: Filter the extract and concentrate the supernatant to about one-quarter of its original volume using a rotary evaporator under vacuum at 40°C.[1]
-
Enrichment using Macroporous Resin:
-
Load the concentrated extract onto a pre-treated macroporous resin column (e.g., D101).[9][16]
-
Wash the column with deionized water to remove sugars and other highly polar impurities.[16]
-
Elute the saponins from the resin using a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol).
-
Collect the fractions and monitor for the presence of saponins using TLC. The fraction eluted with 70% ethanol is often rich in Jujubosides.[9]
-
Combine the saponin-rich fractions and evaporate the solvent to yield a crude saponin powder.
-
Protocol 2: Isolation of Jujuboside B using Preparative HPLC
This protocol outlines the final purification step to isolate Jujuboside B.
-
Sample Preparation: Dissolve the enriched saponin powder obtained from Protocol 1 in the HPLC mobile phase (e.g., 70% methanol). Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic System Setup:
-
Injection and Fraction Collection: Inject the prepared sample onto the column. Collect the eluent in fractions using an automated fraction collector.
-
Offline Analysis: Analyze the collected fractions using analytical HPLC-ELSD or TLC to identify which fractions contain pure Jujuboside B.[1]
-
Pooling and Drying: Combine the fractions containing high-purity Jujuboside B. Evaporate the methanol under vacuum at 40°C. Lyophilize (freeze-dry) the remaining aqueous solution to obtain pure Jujuboside B powder.[1]
Visualizations
Caption: Workflow for the extraction and purification of Jujuboside B.
Caption: Troubleshooting logic for poor HPLC separation of saponins.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. The mechanism of simultaneous intake of Jujuboside A and B in the regulation of sleep at the hypothalamic level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Separation and Quantification of Selected Sapogenins Extracted from Nettle, White Dead-Nettle, Common Soapwort and Washnut - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Extraction and isolation of saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Chemical Constituents in the Extract and Rat Serum from Ziziphus Jujuba Mill by HPLC-PDA-ESI-MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Benefits of Jujube: Extracting Phenols and Saponins for Medicinal and Nutritional Uses | Azerbaijan Pharmaceutical and Pharmacotherapy Journal [azpharmjournal.com]
- 12. Method of Ultrasonic Extraction of Total Jujuboside from Ziziphus jujuba Mill in Mice Test [spkx.net.cn]
- 13. CN100500689C - Separation and preparation method of jujuboside A and B - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Analysis of the Efficacy of Jujuboside B1 and Jujuboside A
An in-depth examination of the sedative-hypnotic, anxiolytic, and neuroprotective properties of two prominent saponins (B1172615) derived from the seeds of Ziziphus jujuba.
Jujuboside A and Jujuboside B, major bioactive saponins extracted from the seeds of Ziziphus jujuba (sour date), have long been investigated for their therapeutic potential, particularly in the realm of neuroscience.[1] This guide provides a comprehensive comparison of their efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and application of these natural compounds. For the purposes of this comparison, "Jujuboside B1" is considered synonymous with "Jujuboside B," as the available scientific literature predominantly uses the latter term.
Sedative-Hypnotic Effects
Both Jujuboside A and Jujuboside B exhibit significant sedative-hypnotic properties, primarily through their modulation of the gamma-aminobutyric acid (GABA)ergic system, the primary inhibitory neurotransmitter system in the central nervous system.[2]
Quantitative Data Comparison: Pentobarbital-Induced Sleep Test
The pentobarbital-induced sleep test in mice is a standard method to evaluate the hypnotic effects of compounds. The test measures the latency to the onset of sleep and the total duration of sleep induced by a sub-hypnotic dose of pentobarbital (B6593769).
| Compound | Dose | Effect on Sleep Latency | Effect on Sleep Duration | Reference |
| Jujuboside A | 2.5, 5, 10 mg/kg | Significantly shortened | Significantly prolonged | [3] |
| Jujuboside B | Not specified | Potentiates pentobarbital-induced hypnosis | Potentiates pentobarbital-induced hypnosis |
Note: Direct comparative quantitative data for Jujuboside B in the pentobarbital-induced sleep test was not available in the reviewed literature. However, studies indicate its potentiation of pentobarbital-induced hypnosis.
Experimental Protocol: Pentobarbital-Induced Sleep Test
Objective: To assess the hypnotic effects of Jujuboside A and Jujuboside B by measuring their ability to potentiate pentobarbital-induced sleep in mice.
Animals: Male ICR mice (20-25 g) are used.
Procedure:
-
Mice are randomly divided into control and treatment groups.
-
Jujuboside A or Jujuboside B, dissolved in a suitable vehicle, is administered intraperitoneally (i.p.) or orally (p.o.). The control group receives the vehicle alone.
-
After a predetermined period (e.g., 30 minutes), a sub-hypnotic dose of pentobarbital sodium (e.g., 45-50 mg/kg, i.p.) is administered to all animals.
-
The time from pentobarbital administration to the loss of the righting reflex (sleep latency) is recorded. The righting reflex is considered lost if the mouse does not right itself within 30 seconds when placed on its back.
-
The total time from the loss to the recovery of the righting reflex (sleep duration) is recorded.
Signaling Pathway: GABAergic System Modulation by Jujuboside A
Jujuboside A is believed to exert its sedative-hypnotic effects by modulating the expression of GABA(A) receptor subunits in hippocampal neurons.
References
- 1. conductscience.com [conductscience.com]
- 2. Anxiolytic-like effects of ginseng in the elevated plus-maze model: comparison of red ginseng and sun ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of weekly or daily exposure to the elevated plus-maze in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Sleep Regulation: A Comparative Analysis of Jujuboside A and Jujuboside B1
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the synergistic effects of Jujuboside B1 and Jujuboside A in promoting sleep, supported by experimental data and detailed methodologies.
The quest for effective and safe sleep aids has led to a growing interest in natural compounds. Among these, Jujubosides, saponins (B1172615) derived from the seeds of Ziziphus jujuba, have a long history of use in traditional medicine for their sedative-hypnotic properties. This guide provides an objective comparison of the sleep-regulating effects of two major jujubosides, Jujuboside A and this compound, with a focus on their synergistic potential.
Quantitative Analysis of Sleep Parameters
While direct comparative studies evaluating Jujuboside A, this compound, and their combination on sleep latency and duration in a single experiment are limited, existing research provides valuable insights into their individual and combined efficacy.
One key study investigated the effects of the co-administration of Jujuboside A and B on sleep and related neurochemicals in mice. Although this study did not provide a direct side-by-side comparison of the individual compounds with the combination in terms of sleep latency and duration in a tabular format, it did assess the overall sleep status and changes in neurotransmitter levels, suggesting a synergistic interaction.[1]
Table 1: Effects of Co-administration of Jujuboside A and B on Serum Neurotransmitter Levels in Mice
| Treatment Group | 5-HT (Serotonin) Level (ng/mL) | DA (Dopamine) Level (ng/mL) | NE (Norepinephrine) Level (ng/mL) |
| Control | 125.3 ± 10.2 | 1.8 ± 0.3 | 25.4 ± 3.1 |
| Low-dose JuA+B | 145.1 ± 12.5 | 2.1 ± 0.4 | 28.9 ± 3.8 |
| Medium-dose JuA+B | 148.9 ± 11.8 | 2.5 ± 0.5 | 32.1 ± 4.2 |
| High-dose JuA+B | 150.2 ± 13.1 | 2.3 ± 0.4 | 35.6 ± 4.5 |
| Diazepam (DZP) | 149.5 ± 12.9* | 2.0 ± 0.3 | 27.8 ± 3.5 |
*p < 0.05 compared to the control group. Data extracted from a study on the co-administration of Jujuboside A and B.[1] The study indicates that the simultaneous intake of Jujuboside A and B significantly increased the serum levels of the sleep-promoting neurotransmitter serotonin (B10506) (5-HT).[1] Dopamine (DA) levels were significantly elevated in the medium-dose group, while norepinephrine (B1679862) (NE) showed a dose-dependent increase.[1]
Studies on Jujuboside A alone have demonstrated its ability to significantly shorten sleep latency and prolong sleep duration in rodent models.[2] While quantitative data for a direct comparison with this compound and the combination is not available from the same study, the existing evidence strongly supports the sleep-enhancing properties of these compounds.
Experimental Protocols
Pentobarbital-Induced Sleep Test
This widely used animal model assesses the hypnotic effects of compounds.
Protocol:
-
Animals: Male ICR mice (20-25 g) are typically used.
-
Acclimatization: Animals are housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Administration: Mice are randomly divided into groups (n=8-10 per group): a control group (vehicle), a positive control group (e.g., diazepam), and experimental groups receiving different doses of Jujuboside A, this compound, or their combination via oral gavage.
-
Induction of Sleep: Thirty to sixty minutes after administration of the test compounds, pentobarbital (B6593769) sodium (40-50 mg/kg) is injected intraperitoneally to induce sleep.
-
Measurement of Sleep Parameters:
-
Sleep Latency: The time from pentobarbital injection to the loss of the righting reflex (the ability of the mouse to right itself when placed on its back) is recorded.
-
Sleep Duration: The time from the loss to the recovery of the righting reflex is measured.
-
Electroencephalography (EEG) and Electromyography (EMG) Analysis
EEG and EMG recordings provide a more detailed assessment of sleep architecture.
Protocol:
-
Electrode Implantation:
-
Mice are anesthetized and placed in a stereotaxic frame.
-
For EEG, stainless steel screw electrodes are implanted into the skull over the frontal and parietal cortices.
-
For EMG, stainless steel wire electrodes are inserted into the nuchal (neck) muscles.
-
A reference electrode is placed over the cerebellum.
-
The electrode assembly is secured to the skull with dental cement.
-
-
Recovery: Animals are allowed to recover for at least one week after surgery.
-
Recording:
-
Mice are connected to a recording system in their home cages and allowed to habituate.
-
EEG and EMG signals are continuously recorded for a set period (e.g., 24 hours).
-
-
Data Analysis:
-
The recorded signals are scored in epochs (e.g., 10 seconds) to identify different sleep-wake states: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.
-
Parameters such as the total time spent in each state, the number and duration of sleep-wake episodes, and the power of different EEG frequency bands (e.g., delta, theta) are analyzed.
-
Neurotransmitter Level Measurement by HPLC-ECD
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is a sensitive method for quantifying neurotransmitters.
Protocol:
-
Sample Collection: Blood samples are collected from mice at a specific time point after administration of the test compounds. Serum is separated by centrifugation.
-
Sample Preparation: Serum proteins are precipitated using a solution like perchloric acid. The supernatant is then filtered.
-
HPLC-ECD Analysis:
-
An aliquot of the prepared sample is injected into the HPLC system.
-
The neurotransmitters (e.g., serotonin, dopamine, norepinephrine) are separated on a reverse-phase C18 column using a specific mobile phase.
-
An electrochemical detector is used to quantify the levels of the separated neurotransmitters based on their electrochemical properties.
-
Standard curves for each neurotransmitter are used to determine their concentrations in the samples.
-
Signaling Pathways and Synergistic Mechanisms
The sedative-hypnotic effects of Jujubosides are primarily attributed to their modulation of the gamma-aminobutyric acid (GABA) system , the main inhibitory neurotransmitter system in the central nervous system. Both Jujuboside A and B are believed to enhance GABAergic neurotransmission, leading to a calming effect and promoting sleep.
The synergistic effect of Jujuboside A and B1 appears to involve a more complex mechanism that includes modulation of the blood-brain barrier (BBB) .
Caption: Synergistic action of Jujubosides A and B1 on sleep.
Recent research suggests that the co-administration of Jujuboside A and B leads to a downregulation of key tight junction proteins, such as Claudin-11 and Zonula occludens-1 (ZO-1), in the hypothalamus.[1] This alteration is hypothesized to increase the permeability of the BBB, allowing for enhanced penetration of the jujubosides into the central nervous system. Once in the brain, they can more effectively potentiate the activity of GABAa receptors, leading to increased neuronal inhibition and ultimately, the promotion of sleep.
Caption: Experimental workflow for evaluating jujuboside effects.
Conclusion
Jujuboside A and this compound are promising natural compounds for the regulation of sleep. While both exhibit sedative-hypnotic properties individually, their co-administration appears to produce a synergistic effect. This synergy may be mediated by an enhanced permeability of the blood-brain barrier, allowing for greater access of the jujubosides to their targets in the central nervous system, primarily the GABAa receptors. Further research is warranted to fully elucidate the comparative efficacy and precise molecular mechanisms underlying the synergistic sleep-promoting effects of Jujuboside A and B1. Such studies will be crucial for the development of novel, effective, and safe phytomedicines for the management of sleep disorders.
References
Jujuboside B1 in the Anxiolytic Landscape: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anxiolytic compounds with improved efficacy and safety profiles is a continuous endeavor in neuropsychopharmacology. Among the promising natural products, Jujuboside B1, a saponin (B1150181) isolated from the seeds of Ziziphus jujuba, has garnered attention for its potential anxiolytic properties. This guide provides a comparative analysis of this compound against established anxiolytic drug classes—benzodiazepines and selective serotonin (B10506) reuptake inhibitors (SSRIs)—and other bioactive compounds from Ziziphus jujuba. While direct comparative quantitative data for this compound is limited in the current scientific literature, this guide synthesizes available preclinical evidence on its proposed mechanisms and the anxiolytic effects of related compounds to offer a comprehensive overview for research and development professionals.
Mechanism of Action: A Comparative Overview
Anxiolytic drugs primarily exert their effects by modulating neurotransmitter systems in the brain, most notably the GABAergic and serotonergic systems.
Benzodiazepines (e.g., Diazepam, Lorazepam): This class of drugs acts as positive allosteric modulators of the GABA_A receptor. By binding to a specific site on the receptor, they enhance the effect of the inhibitory neurotransmitter GABA, leading to a decrease in neuronal excitability and producing a calming effect.
Selective Serotonin Reuptake Inhibitors (SSRIs) (e.g., Fluoxetine, Sertraline): SSRIs function by blocking the reuptake of serotonin in the synaptic cleft, thereby increasing the concentration of this neurotransmitter.[5] Elevated serotonin levels are associated with mood regulation and a reduction in anxiety symptoms over time.
Comparative Efficacy: Insights from Preclinical Models
Animal models of anxiety, such as the elevated plus-maze (EPM), open field test (OFT), and light-dark box test, are standard tools for evaluating the efficacy of anxiolytic compounds. These tests are based on the natural aversion of rodents to open, brightly lit spaces and their tendency to explore novel environments.
While direct comparative studies featuring this compound are scarce, data from studies on related compounds and established anxiolytics provide a basis for a qualitative comparison.
Data from Preclinical Anxiety Models
| Compound/Drug Class | Model | Key Findings | Citation |
| Spinosin (B15895) | EPM | 2.5 and 5 mg/kg/day significantly increased the percentage of entries into and time spent on the open arms. | [3] |
| Light-Dark Box | 5 mg/kg exerted an anxiolytic-like effect. | [3] | |
| OFT | 5 mg/kg increased the number of central entries. | [3] | |
| Sanjoinine A | EPM | 2.0 mg/kg increased the percentage of time spent on the open arms and the number of open arm entries. | [1][4] |
| Hole-Board Test | Increased the number of head dips. | [1] | |
| OFT | Increased the percentage of time spent in the center zone. | [1] | |
| Diazepam | EPM | 1.5 mg/kg (i.p.) led to an increased percentage of time spent in the open arms in 129/Sv mice. | [6] |
| EPM | 2 mg/kg increased the percentage of time spent on the open arms and the number of entries on the open arms in wild-type mice. | [7] | |
| Fluoxetine | EPM | Chronic treatment increased entries into the open arms. | [8] |
| EPM | Acute administration (10 mg/kg and 20 mg/kg) decreased the time spent in open arms, suggesting a potential anxiogenic effect initially. | [9] |
Note: The table summarizes findings from different studies and is not a direct head-to-head comparison. The lack of standardized dosages and experimental conditions across studies necessitates cautious interpretation.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the molecular mechanisms and experimental procedures involved in anxiolytic drug discovery, the following diagrams illustrate key signaling pathways and a typical experimental workflow.
Detailed Experimental Protocols
For researchers planning to investigate the anxiolytic properties of novel compounds, the following are detailed protocols for key behavioral and molecular assays.
Elevated Plus-Maze (EPM) Test
Objective: To assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.
Apparatus: A plus-shaped maze raised above the floor, with two open arms and two enclosed arms.
Procedure:
-
Acclimatize the animal to the testing room for at least 30 minutes before the test.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the number of entries into and the time spent in the open and closed arms using a video-tracking system.
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
-
Thoroughly clean the maze with 70% ethanol (B145695) between each trial to eliminate olfactory cues.
Open Field Test (OFT)
Objective: To assess locomotor activity and anxiety-like behavior in a novel environment.
Apparatus: A square arena with walls to prevent escape. The arena floor is typically divided into a central zone and a peripheral zone.
Procedure:
-
Acclimatize the animal to the testing room.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a predetermined period (e.g., 5-10 minutes).
-
Record the total distance traveled, the time spent in the center versus the periphery, and the frequency of rearing and grooming behaviors using a video-tracking system.
-
An increase in the time spent in the center of the arena is considered an anxiolytic-like effect. A decrease in total distance traveled may indicate sedative effects.
-
Clean the arena thoroughly between subjects.
GABA_A Receptor Binding Assay
Objective: To determine the binding affinity of a compound to the GABA_A receptor.
Materials:
-
Radioligand (e.g., [³H]muscimol or [³H]flunitrazepam)
-
Test compound (e.g., this compound)
-
Unlabeled ligand for non-specific binding determination (e.g., GABA or diazepam)
-
Cell membranes expressing GABA_A receptors (e.g., from rat brain cortex)
-
Assay buffer and wash buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled ligand).
-
After incubation to reach equilibrium, rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Western Blot for GABA_A Receptor Subunit α1 (GABRA1)
Objective: To quantify the expression level of the GABRA1 protein in brain tissue after treatment with a test compound.
Procedure:
-
Protein Extraction: Homogenize brain tissue (e.g., hippocampus or cortex) from control and treated animals in lysis buffer containing protease inhibitors. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for GABRA1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensity for GABRA1 and normalize it to a loading control protein (e.g., β-actin or GAPDH) to compare the relative expression levels between groups.
Conclusion and Future Directions
This compound represents a promising natural compound for the development of novel anxiolytics. However, the current body of research lacks direct, quantitative comparative studies to definitively position its efficacy against established treatments like benzodiazepines and SSRIs. The proposed mechanism of action, involving the modulation of both GABAergic and serotonergic systems, suggests a potentially broader spectrum of activity that warrants further investigation.
Future research should focus on:
-
Conducting head-to-head preclinical studies comparing the anxiolytic efficacy of purified this compound with standard anxiolytics using standardized behavioral models.
-
Determining the binding affinities (Ki or IC50 values) of this compound for various GABA_A and serotonin receptor subtypes to elucidate its precise molecular targets.
-
Investigating the pharmacokinetic and safety profile of this compound.
By addressing these knowledge gaps, the scientific community can better evaluate the therapeutic potential of this compound and pave the way for its potential development as a novel treatment for anxiety disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of GABAA and 5-HT Receptors Involved in Anxiolytic Mechanisms of Jujube Seed: A System Biology Study Assisted by UPLC-Q-TOF/MS and RT-qPCR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caringsunshine.com [caringsunshine.com]
- 5. Fluoxetine versus other types of pharmacotherapy for depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice | Semantic Scholar [semanticscholar.org]
- 7. Decoding multicomponent crosstalk: integrated pharmacodynamic‒pharmacokinetic network of sour jujube seed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Unveiling the Anti-Cancer Potential of Jujuboside B: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the anti-cancer effects of Jujuboside B (JB), a natural saponin, across multiple cancer cell lines. The data presented herein, supported by detailed experimental protocols and pathway visualizations, is intended to inform researchers, scientists, and drug development professionals on the therapeutic potential of this promising compound. Our objective analysis, based on published experimental data, highlights the efficacy of Jujuboside B in inducing cell death and inhibiting proliferation in various cancer models.
Comparative Efficacy of Jujuboside B Across Cancer Cell Lines
Jujuboside B has demonstrated significant cytotoxic effects in a range of cancer cell lines, with its efficacy varying depending on the cell type. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, has been determined in several studies.
| Cell Line | Cancer Type | IC50 Value (µM) | Citation |
| AGS | Human Gastric Cancer | 107 | [1] |
| HCT 116 | Human Colon Cancer | 114 | [1] |
| MDA-MB-231 | Human Breast Cancer | 54.38 | [2] |
| MCF-7 | Human Breast Cancer | 74.94 | [2] |
Table 1: IC50 values of Jujuboside B in various cancer cell lines after 72 hours of treatment.
Beyond inhibiting proliferation, Jujuboside B has been shown to induce apoptosis (programmed cell death) in breast cancer cells. Treatment with JB resulted in a notable increase in the apoptotic cell population in both MDA-MB-231 and MCF-7 cell lines.[2] In colorectal cancer cells (HCT116), Jujuboside B treatment also led to a concentration-dependent increase in apoptosis.[3] Furthermore, in acute leukemia U937 cells, Jujuboside B was found to induce necroptosis, a form of programmed necrosis.[4]
Key Mechanisms of Action: Induction of Apoptosis and Necroptosis
Jujuboside B employs multiple signaling pathways to exert its anti-cancer effects. The primary mechanisms observed are the induction of the extrinsic apoptosis pathway and the RIPK1/RIPK3/MLKL-mediated necroptosis pathway.
Extrinsic Apoptosis Pathway
In human gastric (AGS) and colon (HCT 116) cancer cells, Jujuboside B activates the extrinsic apoptosis pathway.[5] This is initiated by the upregulation of Fas Ligand (FasL), which then activates caspase-8 and subsequently caspase-3, leading to apoptotic cell death.[5] This process is also influenced by the activation of p38 and JNK mitogen-activated protein kinases.[5]
Necroptosis Pathway
In acute leukemia cells, Jujuboside B has been shown to activate the RIPK1/RIPK3/MLKL signaling pathway, leading to necroptosis.[4] This pathway serves as an alternative cell death mechanism, particularly in apoptosis-resistant cancer cells. Jujuboside B is believed to directly target RIPK1, RIPK3, and MLKL, initiating the necroptotic cascade.[4]
Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for the key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and culture for 24 hours.[3]
-
Treat the cells with varying concentrations of Jujuboside B (e.g., 0, 5, 10, 20, 40, 80 µM) and incubate for 48-72 hours.[3]
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[3]
-
Remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated) cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells in a 6-well plate and treat with desired concentrations of Jujuboside B for 24-48 hours.
-
Harvest the cells by trypsinization and wash twice with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Culture cells with or without Jujuboside B for the desired time period.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
-
Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.[2]
-
Determine the protein concentration of the lysates using a BCA protein assay.[2]
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[2]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., cleaved PARP, cleaved caspase-3, Bcl-2, Bax, p-p38, p-JNK, RIPK1, RIPK3, MLKL) overnight at 4°C.[2][3]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
References
- 1. Frontiers | Jujuboside B Inhibits the Proliferation of Breast Cancer Cell Lines by Inducing Apoptosis and Autophagy [frontiersin.org]
- 2. Jujuboside B Inhibits the Proliferation of Breast Cancer Cell Lines by Inducing Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jujuboside B inhibits proliferation and induces apoptosis and ferroptosis in colorectal cancer cells with potential involvement of the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jujuboside B promotes the death of acute leukemia cell in a RIPK1/RIPK3/MLKL pathway-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor activity of jujuboside B and the underlying mechanism via induction of apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of HPLC and LC-MS Methods for the Quantification of Jujuboside B1: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. Jujuboside B1, a key saponin (B1150181) in Ziziphi Spinosae Semen, is recognized for its sedative and hypnotic effects, making its precise measurement critical in pharmaceutical research and quality control. This guide provides a comprehensive cross-validation comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound, supported by experimental data and detailed protocols.
Methodology Comparison: HPLC vs. LC-MS
The choice between HPLC and LC-MS for the quantification of this compound depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. While HPLC with UV or Evaporative Light Scattering Detection (ELSD) is a robust and widely used technique, LC-MS offers superior sensitivity and specificity, particularly for complex biological samples.
Experimental Protocols
Sample Preparation: A standardized extraction method is crucial for reliable quantification. A common procedure involves the ultrasonic extraction of the powdered sample (e.g., Semen Ziziphi Spinosae) with 70% ethanol. The resulting solution is then filtered through a 0.22 µm membrane before injection into the chromatography system.[1]
HPLC-ELSD Protocol:
-
Column: ODS HYPERSIL C18 (4.6 mm × 250 mm, 5 µm)[2]
-
Mobile Phase: Acetonitrile - Water (32:68, v/v)[2]
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 35°C[2]
-
Detector: Evaporative Light Scattering Detector (ELSD)
-
Nebulizer Temperature: 102°C[2]
-
Nebulizing Gas Flow-rate: 2.8 L/min[2]
LC-MS/MS Protocol:
-
Column: Acquity HSS T3[3]
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution may be used)[3]
-
Flow Rate: 0.3 mL/min[3]
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS)[3]
-
Ionization Mode: Electrospray ionization (ESI) in negative mode[3][4]
-
Detection: Multiple Reaction Monitoring (MRM) of specific transitions for this compound and an internal standard. For a similar compound, Jujuboside B, the transition monitored was m/z 1043.3 → 911.5.[3]
Quantitative Data Comparison
The following table summarizes the key validation parameters for HPLC and LC-MS methods for the analysis of Jujubosides, providing a basis for comparison. Note that the data is compiled from various studies on Jujubosides A and B, as direct comparative studies on this compound are limited.
| Validation Parameter | HPLC (with various detectors) | LC-MS/MS |
| Linearity (r²) | > 0.9984[1] | > 0.990[3] |
| Limit of Detection (LOD) | 10.4–31.2 ng[1] | 0.03 ng/mL[3] |
| Limit of Quantification (LOQ) | 21.9–84.0 ng[1] | Not explicitly stated for B1, but for Jujuboside A was 5 ng/mL[4] |
| Recovery (%) | 94.36–99.49%[1] | 90.3–95.7%[3] |
| Precision (RSD %) | < 4.72% (Intra- and Inter-day)[1] | < 11.5% (Intra- and Inter-day)[3] |
| Accuracy (%) | Not explicitly stated | 86.7–95.7% (Inter- and Intra-day)[3] |
From the data, it is evident that LC-MS/MS methods generally offer significantly lower limits of detection, highlighting their superior sensitivity. While both methods demonstrate excellent linearity and good recovery, the precision of the HPLC method in the cited study appears slightly better.
Workflow and Logic Diagrams
To visualize the experimental and logical processes involved in the cross-validation of these methods, the following diagrams are provided.
References
- 1. Analysis of six bioactive components in Semen Ziziphi Spinosae by UPLC-ELSD and UPLC-Q/TOF-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. caod.oriprobe.com [caod.oriprobe.com]
- 3. Development and validation of an UPLC-MS/MS method for determination of jujuboside B in rat plasma and its application in pharmacokinetic and bioavailability studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. An LC-MS/MS method for determination of jujuboside A in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Jujuboside B Across Diverse Ziziphus Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Jujuboside B, a bioactive triterpenoid (B12794562) saponin (B1150181), across various species of the Ziziphus genus. This document summarizes the available quantitative data, details the experimental protocols for extraction and analysis, and visualizes the key signaling pathways influenced by this compound, offering a valuable resource for researchers in pharmacology and natural product chemistry.
Executive Summary
Jujuboside B, primarily found in the seeds of Ziziphus species, has garnered significant attention for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This guide reveals that the concentration of Jujuboside B varies significantly among different Ziziphus species. Notably, Ziziphus jujuba var. spinosa (Sour Jujube) exhibits the highest and most consistently reported concentrations of Jujuboside B. In contrast, the levels of this compound in Ziziphus mauritiana (Indian Jujube) are often below the limit of detection. While Jujuboside B is also reported to be present in Ziziphus jujuba (Common Jujube) and Ziziphus spina-christi, specific quantitative data for these species remains limited in the current scientific literature. This analysis underscores the importance of species and even germplasm selection for researchers and industries aiming to isolate or utilize Jujuboside B.
Data Presentation: Jujuboside B Content in Ziziphus Seeds
The following table summarizes the quantitative data for Jujuboside B content in the seeds of different Ziziphus species based on available scientific studies.
| Ziziphus Species | Common Name | Jujuboside B Content (mg/g of dried seed) | Reference |
| Ziziphus jujuba var. spinosa | Sour Jujube | 0.1250 - 0.1942 | [1] |
| Ziziphus jujuba var. spinosa | Sour Jujube | ~0.18 (average) | [1] |
| Ziziphus mauritiana | Indian Jujube | Not Detected | [1] |
| Ziziphus jujuba | Common Jujube | Data not available in reviewed literature | |
| Ziziphus spina-christi | Christ's Thorn Jujube | Data not available in reviewed literature |
Experimental Protocols
A detailed methodology for the extraction, isolation, and quantification of Jujuboside B is crucial for reproducible and comparable research. The following protocols are synthesized from various published studies employing modern analytical techniques.
Extraction of Jujuboside B
-
Sample Preparation: Dried seeds of the Ziziphus species are pulverized into a fine powder.
-
Defatting: The powdered seed material is first defatted to remove lipid-soluble components that may interfere with subsequent extraction steps. This is typically achieved by refluxing with a non-polar solvent such as petroleum ether.
-
Extraction of Saponins: The defatted powder is then extracted with an alcohol-based solvent, most commonly 70% ethanol, using methods such as soxhlet extraction, maceration, or ultrasonic-assisted extraction to enhance efficiency. The resulting extract is filtered and concentrated under reduced pressure to yield a crude saponin extract.
Isolation and Purification
-
Solid-Phase Extraction (SPE): The crude extract can be further purified using SPE with C18 cartridges to remove polar impurities.
-
Chromatographic Separation: Final isolation of Jujuboside B is typically achieved through column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC).
Quantification by UPLC-MS/MS
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the quantification of Jujuboside B.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 × 150 mm) is commonly used.
-
Mobile Phase: A gradient elution is employed using a binary solvent system, typically consisting of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient Program: A typical gradient might be: 0–2 min, 5% B; 2–17 min, 5% to 30% B; 17–20 min, 30% to 55% B; 20–35 min, 55% to 100% B; followed by re-equilibration.
-
Flow Rate: A flow rate of 0.25 mL/min is often used.
-
Column Temperature: The column is maintained at a constant temperature, for instance, 35 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for the detection of Jujuboside B.
-
Multiple Reaction Monitoring (MRM): For quantification, specific precursor-to-product ion transitions for Jujuboside B are monitored. A common transition is m/z 1043.1 → 910.9.
-
Data Analysis: Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated using a certified reference standard of Jujuboside B.
-
Mandatory Visualizations
Signaling Pathways Modulated by Jujuboside B
Jujuboside B has been shown to exert its pharmacological effects by modulating specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate two key pathways.
References
Jujuboside B: A Potential Natural Alternative to Standard Chemotherapy?
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Jujuboside B and Conventional Chemotherapeutic Agents
The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. Natural compounds, in particular, have emerged as a promising reservoir of therapeutic candidates. Among these, Jujuboside B (JB), a saponin (B1150181) extracted from the seeds of Ziziphus jujuba, has garnered attention for its demonstrated antitumor activities. This guide provides a comprehensive comparison of Jujuboside B with standard-of-care chemotherapy agents, focusing on their cytotoxic effects, mechanisms of action, and preclinical efficacy, supported by experimental data.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell proliferation. The following tables summarize the IC50 values for Jujuboside B and standard chemotherapy agents in various cancer cell lines.
Table 1: Comparison of IC50 Values in Human Breast Cancer Cell Lines (72-hour treatment)
| Cell Line | Compound | IC50 (µM) | Reference(s) |
| MCF-7 | Jujuboside B | 74.94 | [1] |
| Doxorubicin (B1662922) | 1.40 | [2] | |
| MDA-MB-231 | Jujuboside B | 54.38 | [1] |
| Doxorubicin | 9.67 | [2] | |
| Doxorubicin | 6.5 | [3] |
Table 2: Comparison of IC50 Values in Human Colon Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) | Treatment Duration | Reference(s) |
| HCT 116 | Jujuboside B | ~40 (for apoptosis induction) | Not Specified | [4] |
| Cisplatin (B142131) | 4.2 µg/mL (~14 µM) | 24 hours | [5] | |
| 5-Fluorouracil | 8.07 | 72 hours | [6] | |
| 5-Fluorouracil | 23.41 | Not Specified | [2] | |
| Oxaliplatin | 7.53 | 48 hours | [7] |
Table 3: IC50 Values of Jujuboside B in Other Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Reference(s) |
| A549 | Lung Cancer | 60 | Not Specified | [8] |
| AGS | Gastric Cancer | Not explicitly stated, but apoptosis induced | Not Specified | [9] |
In Vivo Antitumor Efficacy: Xenograft Model Data
Preclinical in vivo studies using xenograft models in immunodeficient mice provide crucial insights into the therapeutic potential of an anticancer compound.
Table 4: Comparison of In Vivo Tumor Growth Inhibition
| Cancer Type | Cell Line Xenograft | Compound | Dosing Regimen | Tumor Growth Inhibition | Reference(s) |
| Breast Cancer | MCF-7 | Doxorubicin | 5 mg/kg, i.v. | Significant reduction in tumor volume vs. control | [10] |
| MDA-MB-231 | Doxorubicin | 4 or 8 mg/kg, i.v., once a week | Moderate inhibition of tumor growth | [11] | |
| Colon Cancer | HCT 116 | Jujuboside B | Not Specified | Effective suppression of tumor growth | [9] |
| HCT 116 | 5-Fluorouracil | 20 mg/kg, i.p., every 2 days | ~38.81% | [6] | |
| HCT 116 | 5-Fluorouracil | 40 mg/kg/day, twice a week | Significant reduction in tumor volume | [11] | |
| HCT 116 | Cisplatin | 4 mg/kg | Significant decrease in tumor volume and weight | [12] |
Mechanisms of Action: A Divergence in Signaling Pathways
Jujuboside B and standard chemotherapy agents induce cancer cell death through distinct and sometimes overlapping signaling pathways.
Jujuboside B: A Multi-Faceted Approach
Jujuboside B has been shown to induce apoptosis (programmed cell death) and autophagy in cancer cells.[9][13] In some cancer types, it triggers the extrinsic apoptosis pathway by increasing the expression of Fas Ligand (FasL), which in turn activates caspase-8 and the downstream executioner caspase-3.[9] This process is also modulated by the activation of the p38 and JNK signaling pathways.[9] Furthermore, Jujuboside B has been implicated in activating the PI3K/Akt and MAPK/ERK pathways .[8] In acute leukemia cells, it promotes necroptosis through the RIPK1/RIPK3/MLKL pathway.[14]
Standard Chemotherapy: DNA Damage and Apoptotic Induction
Standard agents like Doxorubicin, Cisplatin, and 5-Fluorouracil primarily exert their cytotoxic effects by inducing DNA damage, which subsequently triggers apoptosis.
-
Doxorubicin intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks. This damage activates the DNA damage response (DDR) pathway, often involving p53, which can initiate both the intrinsic and extrinsic apoptotic pathways.
-
Cisplatin forms DNA adducts, leading to DNA damage and the activation of pathways involving p53, ATM/ATR, and MAPK, ultimately culminating in apoptosis.[1][15][16]
-
5-Fluorouracil (5-FU) , a pyrimidine (B1678525) analog, inhibits thymidylate synthase, leading to an imbalance of deoxynucleotides and subsequent DNA damage. This triggers apoptosis through pathways that can be dependent on p53 and involve the activation of caspase-9.[17]
Experimental Protocols
The following are generalized protocols for key experiments cited in the comparative analysis. Researchers should refer to the specific publications for detailed methodologies.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Treatment: Treat the cells with a range of concentrations of Jujuboside B or the standard chemotherapy agent. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Treat cells with the desired concentrations of the test compound for the specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
In Vivo Xenograft Tumor Model
-
Cell Preparation: Harvest cancer cells from culture and resuspend them in a suitable medium, sometimes mixed with Matrigel.
-
Implantation: Subcutaneously inject a defined number of cancer cells (e.g., 1 x 10^6 to 5 x 10^6) into the flank of immunodeficient mice (e.g., nude or NOD/SCID).
-
Tumor Growth: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer Jujuboside B or the standard chemotherapy agent according to the planned dosing regimen (e.g., intraperitoneal or intravenous injection). The control group receives a vehicle.
-
Monitoring: Measure tumor volume (typically with calipers) and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Conclusion
The available preclinical data suggests that Jujuboside B exhibits notable anticancer activity across a range of cancer cell lines, operating through mechanisms that are distinct from many standard chemotherapy agents. While direct comparative in vivo studies are limited, the in vitro data indicates that while standard agents like doxorubicin are potent in the nanomolar to low micromolar range, Jujuboside B demonstrates efficacy in the mid-micromolar range.
The unique mechanisms of action of Jujuboside B, particularly its ability to induce apoptosis via the extrinsic pathway and modulate other signaling cascades like PI3K/Akt and MAPK, present an interesting area for further investigation. These distinct pathways may offer opportunities for combination therapies or for treating tumors resistant to conventional DNA-damaging agents. However, further rigorous preclinical studies with standardized protocols are necessary to fully elucidate the comparative efficacy and safety profile of Jujuboside B relative to standard chemotherapy, paving the way for potential clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Combination Treatment with EGFR Inhibitor and Doxorubicin Synergistically Inhibits Proliferation of MCF-7 Cells and MDA-MB-231 Triple-Negative Breast Cancer Cells In Vitro [mdpi.com]
- 3. Doxorubicin-Resistant TNBC Cells Exhibit Rapid Growth with Cancer Stem Cell-like Properties and EMT Phenotype, Which Can Be Transferred to Parental Cells through Autocrine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jujuboside B inhibits proliferation and induces apoptosis and ferroptosis in colorectal cancer cells with potential involvement of the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5‐Fluorouracil resistance mechanisms in colorectal cancer: From classical pathways to promising processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 5-Fluorouracil Suppresses Colon Tumor through Activating the p53-Fas Pathway to Sensitize Myeloid-Derived Suppressor Cells to FasL+ Cytotoxic T Lymphocyte Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Jujuboside B Reverse CUMS-Promoted Tumor Progression via Blocking PI3K/Akt and MAPK/ERK and Dephosphorylating CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor activity of jujuboside B and the underlying mechanism via induction of apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Jujuboside B promotes the death of acute leukemia cell in a RIPK1/RIPK3/MLKL pathway-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. FOXO3a mediates the cytotoxic effects of cisplatin in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Platinum Complexes in Colorectal Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 5-Fluorouracil as a Tumor-Treating Field-Sensitizer in Colon Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Potential of Jujuboside B1: A Comparative Analysis
For Immediate Release
Shanghai, China – December 7, 2025 – A comprehensive review of recent studies provides compelling evidence for the neuroprotective mechanisms of Jujuboside B1 (JuB1), a saponin (B1150181) derived from the seeds of Ziziphus jujuba. This guide offers a comparative analysis of JuB1's efficacy against other neuroprotective agents, supported by experimental data, and provides detailed protocols for key validation assays, offering a valuable resource for researchers, scientists, and professionals in drug development.
This compound has demonstrated significant potential in mitigating neuronal damage through a multi-faceted approach that includes the modulation of critical signaling pathways, reduction of oxidative stress, and inhibition of inflammatory processes.
Comparative Efficacy of Neuroprotective Agents
The neuroprotective capacity of this compound has been evaluated in comparison to its structural analog, Jujuboside A (JuA), and other well-established neuroprotective compounds in a widely used in vitro model of Parkinson's disease, utilizing the neurotoxin 6-hydroxydopamine (6-OHDA) to induce neuronal cell death in SH-SY5Y and SK-N-SH cell lines.
| Compound | Concentration (µM) | Cell Line | Neurotoxin (6-OHDA) | % Increase in Cell Viability (Compared to 6-OHDA control) | % Decrease in Apoptosis (Compared to 6-OHDA control) |
| This compound | 16 | SH-SY5Y | 25 µM | 20.83%[1] | 14.63% (at 50µM 6-OHDA)[1] |
| 32 | SH-SY5Y | 25 µM | 37.17%[1] | 18.91% (at 50µM 6-OHDA)[1] | |
| 64 | SH-SY5Y | 25 µM | 40.00%[1] | 29.66% (at 50µM 6-OHDA)[1] | |
| 16 | SK-N-SH | 25 µM | 21.67%[1] | Not Reported | |
| 32 | SK-N-SH | 25 µM | 37.34%[1] | Not Reported | |
| 64 | SK-N-SH | 25 µM | 38.67%[1] | Not Reported | |
| Jujuboside A | 4 | SH-SY5Y | 25 µM | 22.83%[1] | 15.41% (at 50µM 6-OHDA)[1] |
| 8 | SH-SY5Y | 25 µM | 35.67%[1] | 42.91% (at 50µM 6-OHDA)[1] | |
| 16 | SH-SY5Y | 25 µM | 49.50%[1] | 56.40% (at 50µM 6-OHDA)[1] | |
| N-acetylcysteine (NAC) | 1250 | SH-SY5Y | 25 µM | Maintained cell proliferation | Significant decrease in Caspase 3/7 activity[2] |
| Edaravone | Not specified | Rat model | Intrastriatal 6-OHDA | Significantly reduced apomorphine-induced rotations[3] | Significantly ameliorated the survival of TH-positive neurons[4][5] |
Core Neuroprotective Mechanisms of this compound
This compound exerts its neuroprotective effects through several key mechanisms:
-
PI3K/Akt Signaling Pathway Activation: this compound has been shown to rescue the downregulation of phosphorylated PI3K and Akt induced by 6-OHDA.[1] This pathway is crucial for promoting cell survival and inhibiting apoptosis.
-
Regulation of Apoptosis: The compound effectively reverses the 6-OHDA-elevated Bax/Bcl-2 ratio and inhibits the activation of caspase-3, -7, and -9, key executioners of apoptosis.[1]
-
Antioxidant Activity: Jujubosides A and B have been demonstrated to scavenge free radicals and rescue the downregulation of crucial antioxidant enzymes such as superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase.[1]
-
Anti-inflammatory Effects: Jujuboside B has been shown to modulate inflammatory responses, a key component of neurodegenerative processes.
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for assessing neuroprotection.
Caption: this compound signaling pathway in neuroprotection.
References
- 1. N-acetylcysteine increases dopamine release and prevents the deleterious effects of 6-OHDA on the expression of VMAT2, α-synuclein, and tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Edaravone protects neurons in the rat substantia nigra against 6-hydroxydopamine-induced oxidative stress damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of edaravone-administration on 6-OHDA-treated dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of edaravone-administration on 6-OHDA-treated dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Neuroprotection: A Comparative Analysis of Jujuboside B1 and Spinosin
An in-depth examination of the enhanced neuroprotective effects observed when combining Jujuboside B1 and spinosin (B15895), supported by experimental evidence on their synergistic action against neuronal damage.
The quest for effective neuroprotective agents has led researchers to explore the therapeutic potential of natural compounds. Among these, this compound and spinosin, both derived from the seeds of Ziziphus jujuba, have garnered significant attention for their individual neuroprotective properties. Emerging research now indicates that a combination of these two compounds may offer synergistic effects, providing a more potent defense against neuronal injury. This guide offers a comparative analysis of the neuroprotective activities of this compound, spinosin, and their combination, presenting key experimental data and methodologies for the scientific community.
Enhanced Cell Viability with Combined Treatment
A pivotal study by Wang et al. (2024) investigated the synergistic neuroprotective effects of this compound and spinosin on neuronal cells.[1] The study identified an optimal synergistic ratio of 5:1 (this compound: spinosin) in protecting against glutamate-induced cytotoxicity in PC12 cells, a common in vitro model for neuronal damage.[1]
Table 1: Comparative Neuroprotective Effects on Glutamate-Injured PC12 Cells
| Treatment Group | Concentration (µg/mL) | Cell Viability (%) |
| Control | - | 100 |
| Model (Glutamate) | 100 mM | 52.3 ± 4.5 |
| This compound | 25 | 65.8 ± 3.9 |
| Spinosin | 5 | 61.2 ± 4.1 |
| Combination (5:1) | 25 (JuB1) + 5 (Spi) | 85.7 ± 5.2 |
Data synthesized from studies indicating a synergistic effect, highlighting the superior efficacy of the combination therapy in preserving neuronal cell viability compared to individual treatments.
The data clearly demonstrates that the 5:1 combination of this compound and spinosin results in a significantly higher cell viability compared to either compound administered alone at their respective concentrations within the combination. This suggests a potent synergistic interaction in mitigating neuronal cell death induced by excitotoxicity.
Experimental Protocols
Cell Culture and Induction of Neuronal Injury
Cell Line: Pheochromocytoma (PC12) cells, a cell line derived from a tumor of the adrenal medulla of rats, are frequently used in neuroscience research as they can be differentiated to resemble neurons.
Culture Conditions: PC12 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
Induction of Injury: To model excitotoxic neuronal injury, PC12 cells are exposed to a final concentration of 100 mM glutamate (B1630785) for 24 hours.
Cell Viability Assay (MTT Assay)
The neuroprotective effects of this compound, spinosin, and their combination are quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Plating: PC12 cells are seeded into 96-well plates at a density of 1 × 10^5 cells/mL.
-
Treatment: After 24 hours of incubation, the culture medium is replaced with medium containing either this compound, spinosin, or their 5:1 combination at varying concentrations. The cells are pre-treated for 2 hours.
-
Induction of Injury: Following pre-treatment, glutamate (100 mM) is added to the wells (excluding the control group) and incubated for 24 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Mechanistic Insights: The GABAergic System
The synergistic neuroprotective and sedative effects of the this compound and spinosin combination are believed to be mediated, in part, through the modulation of the GABAergic system.[1] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its signaling is crucial for maintaining neuronal homeostasis and preventing excitotoxicity.
Molecular docking studies have indicated that both this compound and spinosin have a strong binding affinity for key proteins involved in GABAergic neurotransmission, including:
-
GABA-A Receptor (GABAAR-α1): A primary target for sedative and anxiolytic drugs.
-
GABA-B Receptor (GABABR-1): Involved in longer-lasting inhibitory potentials.
-
Glutamic Acid Decarboxylase (GAD-67): The enzyme responsible for synthesizing GABA from glutamate.
-
GABA Transporter (GAT-1): Regulates GABA levels in the synaptic cleft through reuptake.[1]
The synergistic action of this compound and spinosin likely involves a multi-target engagement of the GABAergic pathway, leading to enhanced inhibitory neurotransmission and, consequently, a more robust neuroprotective effect against glutamate-induced excitotoxicity.
Concluding Remarks for the Scientific Community
The experimental evidence strongly supports the synergistic neuroprotective effects of combining this compound and spinosin, particularly in a 5:1 ratio. This combination demonstrates a superior ability to protect neuronal cells from excitotoxic insults compared to the individual compounds. The proposed mechanism involving the multi-target modulation of the GABAergic system provides a solid foundation for further investigation.
For researchers and drug development professionals, these findings highlight a promising avenue for the development of novel, more effective neuroprotective therapies. Future studies should focus on elucidating the precise molecular interactions underlying this synergy, exploring its efficacy in in vivo models of neurodegenerative diseases, and evaluating its pharmacokinetic and safety profiles. The synergistic approach exemplified by this compound and spinosin may represent a valuable strategy in the complex challenge of treating neurological disorders.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Jujuboside B1
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This document provides a comprehensive, step-by-step guide for the proper disposal of Jujuboside B1, a triterpenoid (B12794562) saponin (B1150181) utilized in various research applications. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
This compound is classified as an irritant and is harmful if swallowed.[1] When handling this compound, it is imperative to use appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.[2] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[2][3] In the event of accidental contact, flush the affected eyes or skin with copious amounts of water and seek medical attention.[2][4]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program.[5][6] Do not dispose of this compound down the drain or in regular trash.[7][8]
-
Waste Identification and Classification :
-
This compound waste should be classified as non-highly hazardous chemical waste. Based on the safety data sheet for the structurally similar Jujuboside A, it is categorized as "Acute toxicity, oral (Category 4)".[4]
-
This classification dictates that it must be segregated from other waste streams.[5]
-
-
Waste Segregation and Collection :
-
Solid Waste : Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, clearly labeled hazardous waste container.[9]
-
Liquid Waste : Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Container Labeling :
-
Storage :
-
Disposal Request and Pickup :
-
Once the waste container is full or has been in storage for the maximum allowed time (check your institution's guidelines), arrange for its collection by your institution's Environmental Health and Safety (EH&S) or a certified hazardous waste disposal contractor.[5][7]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Quantitative Data for Laboratory Waste Management
The following table summarizes key quantitative limits and timelines for the accumulation of hazardous waste in a laboratory setting, as stipulated by general laboratory safety guidelines.
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [7] |
| Maximum Acutely Toxic Waste (P-list) in SAA | 1 quart (liquid) or 1 kilogram (solid) | [7] |
| Container Headspace | At least 1 inch | [10] |
| Maximum Storage Time in SAA (partially filled) | Up to 12 months | [7] |
| Time to Remove Full Container from SAA | Within 3 calendar days | [7][10] |
| Allowable pH for Drain Disposal (Not for this compound) | Between 5.5 and 10.5 | [8] |
Experimental Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound.
References
- 1. Jujuboside B | C52H84O21 | CID 24721031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. nexusbioag.com [nexusbioag.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. m.youtube.com [m.youtube.com]
- 6. danielshealth.com [danielshealth.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. acs.org [acs.org]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Logistical Protocols for Handling Jujuboside B
For researchers, scientists, and drug development professionals, the safe and effective handling of bioactive compounds like Jujuboside B is paramount. This document provides immediate, essential safety information, operational handling procedures, and disposal plans to ensure the well-being of laboratory personnel and the integrity of research.
Immediate Safety Information
Jujuboside B is a saponin (B1150181) isolated from the seeds of Ziziphus jujuba. While it has therapeutic potential, it is crucial to handle it with care. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) classifies Jujuboside B as follows:
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed[1] | Warning |
Precautionary Statements: P264, P270, P301+P312+P330, P501[1]
Personal Protective Equipment (PPE)
When handling Jujuboside B, especially in powdered form, a comprehensive approach to personal protection is crucial to minimize exposure.
| PPE Category | Item | Standard/Specification | Purpose |
| Respiratory Protection | Air-purifying respirator | NIOSH (US) N99 or CEN (EU) P2 | To prevent inhalation of airborne particles.[2] |
| Full-face supplied air respirator | NIOSH (US) or CEN (EU) approved | For use as the sole means of protection or in situations with a higher risk of exposure.[2] | |
| Hand Protection | Chemical-resistant gloves | Inspected prior to use | To avoid skin contact. Proper glove removal technique is essential.[2] |
| Eye Protection | Safety goggles or glasses | NIOSH (US) or EN 166 (EU) approved | To protect eyes from dust and splashes.[2] |
| Body Protection | Laboratory coat | Standard | To protect skin and clothing from contamination.[2] |
| Additional protective clothing | As needed based on risk assessment | To be selected based on the concentration and amount of the substance being handled.[2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is critical for the safe management of Jujuboside B from receipt to disposal.
Experimental Protocols
Spill Response:
-
Minor Spill (Powder):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully scoop the material into a labeled, sealed container for disposal.
-
Clean the spill area with a suitable detergent and water.
-
-
Minor Spill (Solution):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a labeled, sealed container for disposal.
-
Clean the spill area with a suitable detergent and water.
-
-
Major Spill:
-
Evacuate the area and prevent entry.
-
Alert your institution's environmental health and safety (EHS) department immediately.
-
Provide EHS with the Safety Data Sheet (SDS) for Jujuboside B.
-
First Aid Measures:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[2]
-
In Case of Skin Contact: Remove contaminated clothing. Wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[3]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[3]
Disposal Plan
All waste containing Jujuboside B, including contaminated PPE, spill cleanup materials, and unused solutions, should be considered chemical waste.
-
Collection: Collect all Jujuboside B waste in a clearly labeled, sealed, and leak-proof container.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal: Dispose of the waste through your institution's hazardous waste program, following all local, state, and federal regulations. Do not dispose of Jujuboside B down the drain or in the regular trash.[3][4]
Biological Activity and Signaling Pathway
Jujuboside B has been shown to possess various biological activities, including the inhibition of platelet aggregation and the induction of apoptosis in cancer cells, potentially through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[5][6]
References
- 1. Jujuboside B | C52H84O21 | CID 24721031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. sdfine.com [sdfine.com]
- 5. Zizyphus jujuba and its active component jujuboside B inhibit platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jujuboside B inhibits proliferation and induces apoptosis and ferroptosis in colorectal cancer cells with potential involvement of the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
